molecular formula C8H8FNO3 B112869 2-Amino-4-fluoro-5-methoxybenzoic acid CAS No. 637347-90-1

2-Amino-4-fluoro-5-methoxybenzoic acid

Cat. No.: B112869
CAS No.: 637347-90-1
M. Wt: 185.15 g/mol
InChI Key: IRDKEEYUZLEIGW-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxybenzoic acid is a fluorinated benzoic acid derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Benzoic acid derivatives are widely investigated for their biological activities and are common constituents in the development of various pharmaceuticals and biologics . They are frequently utilized as important inhibitors for bacterial growth and have been shown to affect the catalytic activity of various enzymes . This compound is particularly valued as a chemical building block in the synthesis of more complex molecules. Its molecular structure, incorporating both amino and fluoro substituents on the benzoic acid ring, makes it a valuable precursor for researchers developing new active compounds. The presence of these functional groups allows for further chemical modifications, enabling its use in creating targeted molecules for screening and biological evaluation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKEEYUZLEIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637347-90-1
Record name 2-amino-4-fluoro-5-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Amino-4-fluoro-5-methoxybenzoic acid, a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

This compound is a substituted anthranilic acid derivative. Its chemical structure incorporates an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, making it a valuable building block for the synthesis of more complex molecules.[1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₈FNO₃--INVALID-LINK--
Molecular Weight 185.15 g/mol --INVALID-LINK--
CAS Number 637347-90-1--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
XLogP3 (Computed) 1.4--INVALID-LINK--
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa (Predicted) Not available-
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be anticipated. Representative spectra for closely related compounds are available in various databases.

  • ¹H NMR: Expected signals would include aromatic protons, an amine proton, and a methoxy group singlet. The fluorine atom would cause splitting of adjacent proton signals.

  • ¹³C NMR: Aromatic carbons, a carboxyl carbon, and a methoxy carbon would be expected. Carbon signals would show coupling with the fluorine atom.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-F stretching, and C-O stretching (methoxy) would be anticipated.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight.

Synthesis and Purification

Representative Synthesis Protocol: Reduction of a Nitrobenzoic Acid

This protocol describes a general method for the reduction of a nitro group to an amine on a benzoic acid ring, which is a plausible route for the synthesis of the target molecule from a suitable nitro precursor.

Reaction:

Materials:

  • Substituted 2-nitro-4-fluoro-5-methoxybenzoic acid

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting nitrobenzoic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent:

    • Using SnCl₂·2H₂O: Add an excess of Tin(II) chloride dihydrate to the solution. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Using Fe/HCl: Add iron powder to the solution, followed by the slow addition of concentrated hydrochloric acid. The reaction is often exothermic and may require cooling. Stir at room temperature or with gentle heating.

    • Using H₂/Pd-C: Add a catalytic amount of Palladium on carbon (Pd/C) to a solution of the nitro compound in a suitable solvent. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • If a solid catalyst was used (Fe or Pd/C), filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

    • If SnCl₂ was used, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

PictogramHazard ClassHazard Statement
alt text
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Applications in Research and Development

Substituted aminobenzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorine atom in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Potential applications of this compound as a building block include the synthesis of:

  • Enzyme inhibitors

  • Receptor agonists or antagonists

  • Heterocyclic compounds with biological activity

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a substituted aminobenzoic acid, which is representative of the process for this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Material (Nitrobenzoic Acid Derivative) Solvent Dissolve in Solvent Start->Solvent Reducer Add Reducing Agent Solvent->Reducer Reaction Reaction (e.g., Reflux or Hydrogenation) Reducer->Reaction Filter Filter Catalyst Reaction->Filter If heterogeneous catalyst Neutralize Neutralize Reaction->Neutralize If acidic/basic Filter->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize FinalProduct Pure 2-Amino-4-fluoro- 5-methoxybenzoic acid Recrystallize->FinalProduct

General Synthesis and Purification Workflow.

This guide provides a summary of the available technical information for this compound. Researchers should always consult safety data sheets (SDS) before handling this compound and refer to relevant literature for the most up-to-date experimental procedures.

References

A Technical Guide to 2-Amino-4-fluoro-5-methoxybenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted anthranilic acid derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring fluorine, amine, and methoxy groups, offers opportunities for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the reduction of a nitroaromatic precursor, and an exploration of its potential applications, particularly in the development of targeted cancer therapies such as kinase inhibitors. The document also includes visualizations of the synthetic workflow and relevant signaling pathways to aid in research and development efforts.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid. The core structure consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a methoxy group at position 5, with a carboxylic acid group at position 1.

Chemical Identifiers and Properties:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 637347-90-1[1][2][3]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)N)F[1]
InChI Key IRDKEEYUZLEIGW-UHFFFAOYSA-N[1]
Appearance Solid (predicted)[2]
Purity Typically >95%[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid. This two-step process generally involves the nitration of a suitable precursor followed by the reduction of the nitro group.

Experimental Protocol: Reduction of 4-fluoro-5-methoxy-2-nitrobenzoic acid

This protocol is based on established methods for the catalytic hydrogenation of nitrobenzoic acids[4][5].

Materials:

  • 4-fluoro-5-methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reactor Setup: In a hydrogenation vessel, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., methanol) at a concentration of approximately 5-10% (w/v).

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The catalyst loading is typically 1-5 mol% relative to the nitro compound.

  • Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 4-fluoro-5-methoxy-2-nitrobenzoic acid Dissolution Dissolve in Methanol Start->Dissolution Catalyst Add 10% Pd/C Catalyst Dissolution->Catalyst Hydrogenation Hydrogenation (H₂, 1-4 atm, RT) Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Purification Recrystallization Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

TechniqueExpected Features
¹H NMR Aromatic protons (2H), methoxy protons (3H, singlet), amino protons (2H, broad singlet), carboxylic acid proton (1H, broad singlet). The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Signals for the carboxylic carbon, aromatic carbons (some showing C-F coupling), and the methoxy carbon.
IR (Infrared) Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-O stretching (ether), and C-F stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight (185.15 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[11][12][13]. The specific substitutions on this compound make it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Many small-molecule kinase inhibitors used in targeted cancer therapy feature an aniline or substituted aniline moiety that forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. This compound can serve as a precursor to such aniline fragments, where the carboxylic acid group can be used for further chemical modifications to construct the final inhibitor molecule. The fluorine and methoxy substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity and selectivity for the target kinase.

Potential in Targeted Cancer Therapy

Targeted therapies are designed to interfere with specific molecules or signaling pathways involved in cancer cell growth and survival[14][15][16][17]. Anthranilic acid derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways[11][12]. The structural features of this compound make it a promising candidate for the development of inhibitors targeting these or other cancer-related pathways. For instance, it could be a building block for novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a cornerstone of therapy for certain types of lung cancer[18].

Illustrative Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a kinase inhibitor derived from this compound might interrupt a generic cancer signaling pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase Receptor->Kinase Activation Downstream Downstream Signaling (e.g., MAPK pathway) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Inhibitor Inhibitor derived from This compound Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis can be achieved through a straightforward reduction of its nitro precursor. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents, particularly in the area of targeted cancer therapy. Further research into the synthesis of libraries of compounds derived from this scaffold is warranted to explore its full potential in medicinal chemistry.

References

Unveiling 2-Amino-4-fluoro-5-methoxybenzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides a detailed overview of 2-Amino-4-fluoro-5-methoxybenzoic acid, a key building block in contemporary drug discovery and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of its chemical properties, synthesis protocols, and potential applications.

Core Chemical Identifiers and Properties

This compound, a substituted benzoic acid derivative, is distinguished by the presence of amino, fluoro, and methoxy functional groups on the benzene ring. These substitutions impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

PropertyValueSource
CAS Number 637347-90-1[1][2]
Molecular Formula C8H8FNO3[1]
Molecular Weight 185.15 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid[3]
Purity Typically ≥95%[3]

Synthesis and Experimental Protocols

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are not extensively documented in the immediate search results, a general understanding of its synthesis can be inferred from its structure. The synthesis would likely involve a multi-step process starting from a readily available substituted benzene raw material. Key transformations would include nitration, reduction of the nitro group to an amine, fluorination, and methoxylation, followed by the introduction and/or modification of the carboxylic acid group.

A generalized synthetic workflow can be conceptualized as follows:

G Substituted Benzene Substituted Benzene Nitration Nitration Substituted Benzene->Nitration HNO3/H2SO4 Nitro-intermediate Nitro-intermediate Nitration->Nitro-intermediate Reduction Reduction Nitro-intermediate->Reduction e.g., Fe/HCl Amino-intermediate Amino-intermediate Reduction->Amino-intermediate Halogenation (Fluorination) Halogenation (Fluorination) Amino-intermediate->Halogenation (Fluorination) e.g., Balz-Schiemann Fluoro-amino-intermediate Fluoro-amino-intermediate Halogenation (Fluorination)->Fluoro-amino-intermediate Methoxylation Methoxylation Fluoro-amino-intermediate->Methoxylation e.g., NaOCH3 Carboxylation Carboxylation Methoxylation->Carboxylation e.g., Grignard + CO2 This compound This compound Carboxylation->this compound

A generalized synthetic workflow for this compound.

Note: This is a hypothetical pathway. The actual synthesis may involve a different sequence of steps and reagents for optimal yield and purity.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone of medicinal chemistry. The specific arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The amino group provides a site for amide bond formation, a common linkage in pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

While the direct biological activity of this specific compound is not detailed in the initial search, its structural motifs are present in various classes of therapeutic agents, including but not limited to:

  • Kinase inhibitors

  • GPCR modulators

  • Enzyme inhibitors

The logical relationship for its application in drug discovery can be visualized as:

G cluster_0 Core Compound cluster_1 Chemical Modifications cluster_2 Potential Therapeutic Targets A 2-Amino-4-fluoro- 5-methoxybenzoic acid B Amide Coupling A->B C Esterification A->C D Further Ring Substitutions A->D E Kinases B->E F GPCRs B->F G Enzymes B->G C->E C->F C->G D->E D->F D->G

Application workflow in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of functional groups makes it a versatile building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis and utility is warranted to fully explore its capabilities.

References

An In-depth Technical Guide on the Molecular Weight of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of 2-Amino-4-fluoro-5-methoxybenzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the precise molecular weight is fundamental for a wide range of applications, including stoichiometry in chemical reactions, dosage calculations, and analytical characterization.

Molecular Composition and Weight

The molecular formula for this compound is C₈H₈FNO₃[1]. The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights for each element are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (8 × Atomic Weight of Carbon) + (8 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Fluorine) + (1 × Atomic Weight of Nitrogen) + (3 × Atomic Weight of Oxygen)

Utilizing the abridged standard atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[2][3][4][5]

  • Fluorine (F): 18.998 u[6][7][8]

  • Nitrogen (N): 14.007 u[9][10][11][12]

  • Oxygen (O): 15.999 u[13][14][15][16][17]

This results in a calculated molecular weight of 185.15 g/mol .

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the table below.

ElementSymbolCountStandard Atomic Weight (u)Total Contribution (u)
CarbonC812.01196.088
HydrogenH81.0088.064
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO315.99947.997
Total 185.154

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI) to generate protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR)).

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Data Analysis: The obtained m/z value is used to deduce the experimental monoisotopic mass of the molecule, which is then compared to the calculated theoretical monoisotopic mass based on the molecular formula.

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight of this compound is depicted in the following diagram.

MolecularWeightCalculation A This compound B Molecular Formula: C₈H₈FNO₃ A->B  has D Calculation: (8 * 12.011) + (8 * 1.008) + (1 * 18.998) + (1 * 14.007) + (3 * 15.999) B->D  provides atom counts C Atomic Weights (u): C: 12.011 H: 1.008 F: 18.998 N: 14.007 O: 15.999 C->D  provides atomic weights E Molecular Weight: 185.154 u D->E  results in

Caption: Molecular weight calculation workflow.

References

A Technical Guide to 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted anthranilic acid derivative. Its structural features, including a fluorine atom, an amine group, and a methoxy group on the benzoic acid core, make it a compound of interest in medicinal chemistry and materials science. Anthranilic acid and its derivatives are known precursors for the synthesis of a variety of heterocyclic compounds and have been identified as important pharmacophores in numerous biologically active molecules. This document provides a technical overview of its properties, a plausible synthetic approach, and its potential applications.

The IUPAC name for this compound is This compound .[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are primarily computed estimates sourced from publicly available chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 637347-90-1PubChem[1]
Molecular Formula C₈H₈FNO₃PubChem[1]
Molecular Weight 185.15 g/mol PubChem[1]
Exact Mass 185.04882128 DaPubChem[1]
Topological Polar Surface Area 72.6 ŲPubChem[1]
Rotatable Bond Count 2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
XLogP3 1.4PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G A 4-Fluoro-5-methoxybenzoic acid B Nitration (HNO₃, H₂SO₄) A->B C 4-Fluoro-5-methoxy-2-nitrobenzoic acid B->C D Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D E This compound D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G G A This compound (Building Block) B Chemical Synthesis A->B C Heterocyclic Scaffolds (e.g., Quinazolinones, Acridones) B->C D Compound Library C->D E High-Throughput Screening D->E F Identification of 'Hits' E->F G Lead Optimization F->G H Drug Candidate G->H

References

"2-Amino-4-fluoro-5-methoxybenzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS No. 637347-90-1). Due to a notable lack of publicly available experimental data for this specific compound, this document presents a combination of computed properties and, for comparative context, experimental data from structurally similar analogs. The guide also outlines a general synthetic methodology for substituted aminobenzoic acids and discusses the broader significance of fluorinated benzoic acid derivatives in medicinal chemistry. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, while transparently acknowledging the existing gaps in experimental data.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of fluorine, a key element in modern drug design, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide consolidates the available information on this compound to support its potential application in research and development.

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical and chemical properties for this compound. The data presented below is a combination of computed values from reliable sources and a clear indication where experimental data is currently unavailable.

Properties of this compound

The following table summarizes the available identifying and computed physicochemical properties for this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 637347-90-1PubChem[1]
Molecular Formula C₈H₈FNO₃PubChem[1]
Molecular Weight 185.15 g/mol PubChem[1]
Exact Mass 185.04882128 DaPubChem[1]
XLogP3 (Computed) 1.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa Not Available
Experimental Data of Structural Analogs

To provide a frame of reference, the following table presents experimental data for structurally related aminobenzoic acid derivatives. It is crucial to note that this data is not for this compound and should be used for comparative purposes only.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-4-methoxybenzoic acid4294-95-5C₈H₉NO₃167.16173.5
5-Amino-2-fluoro-4-methoxybenzoic acid1131314-68-5C₈H₈FNO₃185.15Not Available
2-Amino-5-fluoro-4-methoxybenzoic acid1363380-91-9C₈H₈FNO₃185.15Not Available

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound are not detailed in readily accessible scientific literature. However, a general approach for the synthesis of substituted aminobenzoic acids can be extrapolated from established methods for analogous compounds.

General Synthetic Approach for Substituted Aminobenzoic Acids

A common strategy for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid precursor. This multi-step process can be generalized as follows:

  • Nitration of a Substituted Benzoic Acid: The starting material, a suitably substituted benzoic acid, is subjected to nitration to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

  • Reduction of the Nitro Group: The nitro-substituted benzoic acid is then reduced to the corresponding amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) being a common and effective method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be utilized.

  • Purification: The final product, the substituted aminobenzoic acid, is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

Disclaimer: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of this compound.

G cluster_0 General Synthesis Workflow for a Substituted Aminobenzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid Nitration Nitration Substituted Benzoic Acid->Nitration Nitro-substituted Benzoic Acid Nitro-substituted Benzoic Acid Nitration->Nitro-substituted Benzoic Acid Reduction Reduction Nitro-substituted Benzoic Acid->Reduction Crude Aminobenzoic Acid Crude Aminobenzoic Acid Reduction->Crude Aminobenzoic Acid Purification Purification Crude Aminobenzoic Acid->Purification Pure Aminobenzoic Acid Pure Aminobenzoic Acid Purification->Pure Aminobenzoic Acid G cluster_1 Potential Role in Drug Discovery 2-Amino-4-fluoro-5-methoxybenzoic_acid 2-Amino-4-fluoro-5- methoxybenzoic acid (Scaffold) Chemical_Modification Chemical Modification (e.g., Amidation, Esterification) 2-Amino-4-fluoro-5-methoxybenzoic_acid->Chemical_Modification Compound_Library Diverse Compound Library Chemical_Modification->Compound_Library Biological_Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound_Library->Biological_Screening Lead_Compound_Identification Identification of Lead Compounds Biological_Screening->Lead_Compound_Identification Lead_Optimization Lead Optimization Lead_Compound_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

References

An In-depth Technical Guide on the Solubility of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-fluoro-5-methoxybenzoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on predicting solubility behavior based on the compound's structural features and data from analogous compounds. It also offers detailed experimental protocols for researchers to determine the precise solubility parameters in their laboratories.

Physicochemical Properties
PropertyValueSource
Molecular Formula C8H8FNO3PubChem
Molecular Weight 185.15 g/mol PubChem
Predicted LogP 1.4PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem

Note: The LogP value is a computed prediction and suggests moderate lipophilicity.

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a polar methoxy group and a lipophilic fluorinated aromatic ring. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the aqueous medium.

  • Aqueous Solubility : The presence of the ionizable amino and carboxylic acid groups indicates that the aqueous solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values above and below the pI.

  • Organic Solvent Solubility : The aromatic ring and methoxy group suggest that the compound will exhibit solubility in a range of organic solvents. Based on data for similar compounds like 2-amino-5-fluorobenzoic acid, it is expected to be soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[1]. For instance, 2-amino-5-fluorobenzoic acid has a reported solubility of approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF[1].

Quantitative Solubility Data for Analogous Compounds
SolventSolubility (mg/mL)
Ethanol~20
DMSO~30
DMF~30
PBS (pH 7.2)~0.25

Source: Cayman Chemical[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) to allow for equilibration. The shaking should be vigorous enough to ensure thorough mixing.

  • Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the system has reached a state where the concentration of the dissolved solute remains constant.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is essential for understanding the solubility behavior in aqueous solutions at different pH values.

Materials:

  • Same as Protocol 1

  • A series of aqueous buffers with pH values ranging from 2 to 10.

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Use the series of aqueous buffers as the different solvents.

  • After determining the solubility at each pH, plot the solubility as a function of pH.

  • This profile will reveal the pH of minimum solubility (the isoelectric point) and the pH ranges where solubility is enhanced.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid Compound prep_vial Add to Vial prep_solid->prep_vial prep_solvent Solvent prep_solvent->prep_vial equilibration Shake at Constant Temperature (24-72h) prep_vial->equilibration settle Settle Excess Solid equilibration->settle centrifuge Centrifuge (Optional) settle->centrifuge filter Filter Supernatant (0.22 µm) settle->filter centrifuge->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

References

A Technical Guide to the Stability and Storage of 2-Amino-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4-fluoro-5-methoxybenzoic acid. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. While specific quantitative stability data for this molecule is not extensively published, this guide consolidates available information and provides insights based on the chemical properties of structurally related aminobenzoic acid derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₈FNO₃--INVALID-LINK--[1]
Molecular Weight 185.15 g/mol --INVALID-LINK--[1]
CAS Number 637347-90-1--INVALID-LINK--[1]
Appearance Solid (form may vary)--INVALID-LINK--[2]
Purity Typically ≥98%--INVALID-LINK--[2]
XLogP3 1.4--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[3]
Rotatable Bond Count 2--INVALID-LINK--[3]

Stability Profile and Storage Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. The following recommendations are based on supplier safety data sheets and general knowledge of related compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. A specific recommendation is 2-8°C.Lower temperatures slow down potential degradation reactions.
Light Protect from light.Aromatic amines and substituted benzoic acids can be susceptible to photodegradation.
Atmosphere Store in a well-ventilated area under an inert atmosphere if possible.Minimizes oxidation and reaction with atmospheric components.
Container Keep container tightly closed.Prevents contamination and exposure to moisture.
Incompatibilities Avoid strong oxidizing agents.The amino group can be readily oxidized.

Potential Degradation Pathways

Based on the functional groups present in this compound (an aromatic amine, a carboxylic acid, a fluoro group, and a methoxy group), several degradation pathways can be anticipated, particularly under forced degradation conditions.[4] Understanding these pathways is essential for developing stability-indicating analytical methods.

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities. The electron-donating methoxy group can further activate the aromatic ring towards oxidative processes.

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing carbon dioxide.[5][6]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic compounds, potentially leading to polymerization or complex degradation products.[7] The presence of the fluorine substituent may influence the photolytic stability.[8]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially affect the molecule, although this is less common for the aromatic ring itself.[9][10]

cluster_degradation Potential Degradation Pathways 2-Amino-4-fluoro-5-methoxybenzoic_acid 2-Amino-4-fluoro-5-methoxybenzoic_acid Oxidation Oxidation 2-Amino-4-fluoro-5-methoxybenzoic_acid->Oxidation Oxidizing agents, Light, Air Decarboxylation Decarboxylation 2-Amino-4-fluoro-5-methoxybenzoic_acid->Decarboxylation Heat Photodegradation Photodegradation 2-Amino-4-fluoro-5-methoxybenzoic_acid->Photodegradation UV/Visible Light

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended.[11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[13][14]

General Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

cluster_workflow Forced Degradation Workflow A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions B->C D Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Characterize Degradation Products D->E F Validate Analytical Method D->F

Figure 2: General workflow for a forced degradation study.
Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol provides a general method for assessing the thermal stability and decomposition profile of the compound, adapted from procedures for similar aminobenzoic acids.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA thermogram. Determine the onset temperature of decomposition and the temperatures of maximum weight loss.

Protocol for Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes. A general approach often involves the reduction of a corresponding nitro-substituted benzoic acid. The following is a generalized protocol based on the synthesis of similar compounds.[15]

cluster_synthesis Synthesis and Purification Workflow Start Starting Material: 4-Fluoro-5-methoxy-2-nitrobenzoic acid A Dissolve in appropriate solvent (e.g., Methanol, Ethanol) Start->A B Catalytic Hydrogenation (e.g., Pd/C, H₂ atmosphere) A->B C Monitor reaction completion (e.g., TLC, HPLC) B->C D Filter catalyst C->D E Concentrate the filtrate D->E F Recrystallize from a suitable solvent system E->F G Isolate pure product by filtration F->G H Dry under vacuum G->H End Pure 2-Amino-4-fluoro- 5-methoxybenzoic acid H->End

Figure 3: A generalized workflow for the synthesis and purification of this compound.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly available literature, a conservative approach to storage is recommended. The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize potential degradation. The primary anticipated degradation pathways include oxidation of the amino group and thermal decarboxylation. For critical applications, it is strongly advised to perform in-house stability studies, including forced degradation, to establish a comprehensive stability profile and develop a validated, stability-indicating analytical method. This will ensure the quality and reliability of the compound throughout its lifecycle in research and development.

References

An In-depth Technical Guide to the Material Safety of 2-Amino-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS No. 180579-77-3), intended for researchers, scientists, and professionals in drug development. It outlines the known hazards, handling procedures, and emergency responses associated with this compound. The information is compiled from available Material Safety Data Sheets (MSDS) and chemical databases.

Section 1: Chemical Identification and Physical Properties

This compound is a fluorinated and methoxylated derivative of anthranilic acid. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol [1]
CAS Number 180579-77-3
IUPAC Name This compound[1]
Synonyms 4-Fluoro-5-methoxy-anthranilic acid
Appearance Solid (form not specified)
Computed XLogP3 1.4[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2[1]

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Hazard Classification: [1]

Hazard ClassCategory
Acute toxicity, oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure3

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P330: Rinse mouth.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Hazard_Identification cluster_product This compound cluster_hazards Primary Hazards Product Chemical Substance H302 Harmful if swallowed Product->H302 H315 Causes skin irritation Product->H315 H319 Causes serious eye irritation Product->H319 H335 May cause respiratory irritation Product->H335

Caption: GHS Hazard Identification for this compound.

Section 3: Experimental Protocols for Safety Evaluation

While specific experimental data for this compound is not publicly available, the GHS classifications are typically derived from standardized toxicological studies. The methodologies for determining these classifications are outlined below.

Acute Oral Toxicity (OECD TG 423): This test provides an estimate of the acute oral toxicity (LD50). A stepwise procedure is used with a limited number of animals. The substance is administered orally to a group of fasted animals. Observations are made for up to 14 days, focusing on signs of toxicity and mortality. The LD50 value determines the acute toxicity category. For Category 4 ("Harmful if swallowed"), the LD50 is typically between 300 and 2000 mg/kg.

Skin Irritation (OECD TG 404): This test assesses the potential of a substance to cause skin irritation. A small amount of the substance is applied to a shaved area of the skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days. The severity and reversibility of the skin reactions determine the classification.

Eye Irritation (OECD TG 405): This test evaluates the potential for a substance to cause serious eye damage or irritation. The substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals. The persistence and severity of the observed effects determine the classification.

Specific Target Organ Toxicity - Single Exposure (OECD TG 407): This study provides information on the potential health hazards likely to arise from a single exposure to a substance. The substance is administered to animals (typically rats) via the relevant route of exposure (e.g., oral, dermal, inhalation). The animals are observed for clinical signs of toxicity, and at the end of the study, tissues and organs are examined for pathological changes. Respiratory tract irritation is a common finding for this classification.

Safety_Evaluation_Workflow cluster_input Test Substance cluster_testing Toxicological Testing (OECD Guidelines) cluster_output GHS Classification Substance This compound TG423 Acute Oral Toxicity (TG 423) Substance->TG423 TG404 Skin Irritation (TG 404) Substance->TG404 TG405 Eye Irritation (TG 405) Substance->TG405 TG407 STOT - Single Exposure (TG 407) Substance->TG407 Cat4 Acute Tox. 4 TG423->Cat4 Cat2 Skin Irrit. 2 TG404->Cat2 Cat2A Eye Irrit. 2A TG405->Cat2A Cat3 STOT SE 3 TG407->Cat3

Caption: Workflow for determining GHS classifications based on OECD guidelines.

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

First_Aid_Measures cluster_exposure Exposure Route cluster_response First-Aid Response cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Keep Comfortable Inhalation->FreshAir Skin Skin Contact WashSkin Wash with Plenty of Water Skin->WashSkin Eye Eye Contact RinseEyes Rinse with Water for 15 min Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Drink Water Ingestion->RinseMouth GetHelp Seek Medical Attention FreshAir->GetHelp WashSkin->GetHelp if irritation persists RinseEyes->GetHelp RinseMouth->GetHelp if symptoms occur

Caption: First-aid procedures for exposure to this compound.

Section 5: Handling and Storage

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wear appropriate personal protective equipment (PPE).[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Section 6: Exposure Controls and Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

    • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[3]

Section 7: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2]

Section 8: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]

This technical guide is intended to provide a summary of the available safety information. It is crucial to consult the full Safety Data Sheet from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific laboratory procedures.

References

The Emerging Therapeutic Potential of 2-Amino-4-fluoro-5-methoxybenzoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 2-Amino-4-fluoro-5-methoxybenzoic acid is emerging as a promising platform in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives, with a primary focus on their anticancer properties. The strategic incorporation of fluorine and methoxy groups on the anthranilic acid core offers unique physicochemical properties that can be exploited to design potent and selective modulators of various biological targets. This document aims to serve as a resource for researchers engaged in the discovery and development of new chemical entities based on this versatile chemical framework.

Synthesis of this compound Derivatives

The primary route to a diverse library of this compound derivatives involves the derivatization of the carboxylic acid and amino functionalities. Amide bond formation is a common strategy, reacting the core benzoic acid with a variety of amines to yield a wide range of N-substituted amides. Similarly, the amino group can be acylated or engaged in reactions to form heterocyclic structures.

A general synthetic scheme for the preparation of amide derivatives is outlined below. The this compound is activated, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt), followed by reaction with a primary or secondary amine.

G core This compound activation Carboxylic Acid Activation (e.g., EDC, HOBt) core->activation amide 2-Amino-4-fluoro-5-methoxy-N-(substituted)benzamide activation->amide amine Primary or Secondary Amine (R1R2NH) amine->amide

Caption: General workflow for the synthesis of amide derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. While comprehensive data on a wide range of direct derivatives is still emerging, studies on structurally related compounds, particularly pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety, have shown potent inhibitory activity against various cancer cell lines and specific molecular targets like the Epidermal Growth Factor Receptor (EGFR) kinase.

The following table summarizes the anticancer activity of selected pyrimidine derivatives that share a common structural heritage with the core topic.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Kinase TargetKinase IC50 (µM)Reference
4c 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamideA549 (Lung)0.56EGFR-[1]
PC-3 (Prostate)2.46[1]
HepG2 (Liver)2.21[1]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35EGFR0.091[1]
MCF-7 (Breast)3.24[1]
PC-3 (Prostate)5.12[1]
5d Pyrimidine derivative with 2-amino-N-methoxybenzamide--EGFR0.095[1]
5h Pyrimidine derivative with 2-amino-N-methoxybenzamide--EGFR0.071[1]

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant body of evidence points towards the Epidermal Growth Factor Receptor (EGFR) as a key molecular target for anticancer agents structurally related to this compound derivatives. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and metastasis.[2][3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2][3]

Inhibitors targeting the ATP-binding site of the EGFR kinase domain can block its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis. The potent low nanomolar IC50 values of compounds 5d and 5h against EGFR suggest that this is a plausible mechanism of action for this class of compounds.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Amino-4-fluoro-5-methoxybenzoic acid derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. The old medium is replaced with the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases like EGFR, in vitro kinase assays are performed. These can be conducted using various formats, including radiometric, fluorescence-based, or luminescence-based methods.

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare the kinase reaction buffer, the purified recombinant kinase (e.g., EGFR), the specific substrate peptide, and ATP.

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the kinase and substrate solution and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Kinase_Assay_Workflow start Start prepare Prepare Reagents: - Kinase (EGFR) - Substrate - ATP - Buffer start->prepare incubate Incubate Kinase, Substrate, and Test Compound prepare->incubate initiate Initiate Reaction (Add ATP) incubate->initiate terminate Terminate Reaction & Measure Remaining ATP initiate->terminate analyze Calculate % Inhibition and Determine IC50 terminate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The preliminary data on related compounds strongly suggest that derivatives of this core structure are likely to exhibit potent anticancer activity, potentially through the inhibition of key signaling molecules such as EGFR.

Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of derivatives to establish a clear structure-activity relationship (SAR). This will involve modifications at both the amino and carboxylic acid positions to optimize potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to confirm the molecular targets and elucidate the precise signaling pathways modulated by these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising compounds into clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the reduction of the corresponding nitro compound, 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Introduction

This compound is an anthranilic acid derivative. Anthranilic acids are important intermediates in the preparation of various heterocyclic compounds and have applications in the development of pharmaceuticals. The synthesis of this specific molecule can be achieved through the reduction of the nitro group of its precursor, 4-Fluoro-5-methoxy-2-nitrobenzoic acid. This document outlines two common and effective methods for this transformation: catalytic hydrogenation and reduction using tin(II) chloride.

Reaction Scheme

The synthesis involves the chemical reduction of a nitro functional group to an amine.

G reactant 4-Fluoro-5-methoxy-2-nitrobenzoic acid product This compound reactant->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂, HCl) G start Start: 4-Fluoro-5-methoxy-2-nitrobenzoic acid dissolve Dissolve in Solvent (e.g., THF, Ethanol, or HCl) start->dissolve add_reagent Add Reducing Agent (Pd/C + H₂ or SnCl₂) dissolve->add_reagent reaction Stir at appropriate temperature add_reagent->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Reaction Work-up (Filtration or Extraction) monitor->workup Upon Completion purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Application Notes and Protocols for the Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid, a valuable intermediate in pharmaceutical research and drug development. The described two-step synthesis involves the regioselective nitration of 3-Fluoro-4-methoxybenzoic acid followed by the catalytic hydrogenation of the resulting nitro-intermediate. This protocol includes comprehensive methodologies, reagent specifications, and data presented in a structured format for clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its substituted aniline structure makes it a versatile precursor for the construction of heterocyclic compounds and other complex organic scaffolds. The procedure outlined below offers a practical and efficient approach for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence starting from commercially available 3-Fluoro-4-methoxybenzoic acid. The first step is the electrophilic nitration of the aromatic ring to introduce a nitro group at the C2 position, yielding 4-Fluoro-5-methoxy-2-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amine using catalytic hydrogenation to afford the final product.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 SM 3-Fluoro-4-methoxybenzoic acid INT 4-Fluoro-5-methoxy-2-nitrobenzoic acid SM->INT Nitration P This compound INT->P Reduction reagent1 HNO₃, H₂SO₄ reagent2 H₂, Pd/C

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Fluoro-4-methoxybenzoic acid403-26-9170.1410.0 g58.8
Concentrated Sulfuric Acid (98%)7664-93-998.0850 mL-
Concentrated Nitric Acid (70%)7697-37-263.016.0 mL~94.5
Ice--As needed-
Deionized Water--As needed-
Dichloromethane75-09-284.93150 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 10 °C. Stir the mixture until the starting material is completely dissolved.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add concentrated nitric acid (6.0 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a pale-yellow solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Fluoro-5-methoxy-2-nitrobenzoic acid864293-50-5215.148.0 g37.2
Palladium on Carbon (10 wt. %)7440-05-3-0.8 g-
Methanol67-56-132.04150 mL-
Hydrogen Gas1333-74-02.0250 psi-
Celite®61790-53-2-As needed-

Procedure:

  • To a hydrogenation vessel, add 4-Fluoro-5-methoxy-2-nitrobenzoic acid (8.0 g, 37.2 mmol) and methanol (150 mL).

  • Carefully add 10% Palladium on carbon (0.8 g).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford an off-white to light brown solid.

Expected Yield: 85-95%

Data Summary

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1Nitration3-Fluoro-4-methoxybenzoic acid4-Fluoro-5-methoxy-2-nitrobenzoic acid12.659.5-10.7575-85
2Reduction4-Fluoro-5-methoxy-2-nitrobenzoic acidThis compound6.905.87-6.5685-95

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-Fluoro-4-methoxybenzoic acidC₈H₇FO₃170.14White solid159-162
4-Fluoro-5-methoxy-2-nitrobenzoic acidC₈H₆FNO₅215.14Pale-yellow solidNot reported
This compoundC₈H₈FNO₃185.15Off-white to light brown solidNot reported

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Catalytic hydrogenation with hydrogen gas under pressure should only be performed by trained personnel using appropriate equipment. Palladium on carbon is flammable and should be handled with care.

This protocol provides a reliable method for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

Application Notes and Protocols for the Purification of 2-Amino-4-fluoro-5-methoxybenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of "2-Amino-4-fluoro-5-methoxybenzoic acid" using the recrystallization technique. The protocols and data presented herein are designed to assist researchers in obtaining a high-purity solid product, a critical step in drug development and chemical synthesis.

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

"this compound" is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluoro group, and a methoxy group, imparts a degree of polarity to the molecule. This polarity is a key consideration in the selection of an appropriate recrystallization solvent.

Solvent Selection and Solubility Profile

Based on the analysis of related compounds, the following solvents are recommended for screening:

Solvent SystemRationale for SelectionExpected Solubility Profile
Ethanol/Water A versatile mixed solvent system where the polarity can be fine-tuned by adjusting the ratio of ethanol to water.The compound is expected to be soluble in hot ethanol and less soluble in water. The addition of water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization upon cooling.
Methanol/Water Similar to the ethanol/water system, offering good solvating power at elevated temperatures.Methanol is a more polar alcohol than ethanol and may exhibit different solubility characteristics. Water acts as an effective anti-solvent.
Isopropanol A less polar alcohol that may offer a better solubility differential between hot and cold conditions for moderately polar compounds.May require a larger volume of solvent compared to methanol or ethanol.
Water Due to the presence of the polar amino and carboxylic acid groups, water could be a suitable solvent, especially at elevated temperatures.Solubility in cold water is expected to be low, which is ideal for good recovery. However, solubility in hot water may also be limited, requiring larger volumes.
Toluene A non-polar aromatic solvent. While less likely to be a primary choice, it has been noted in patent literature for the recrystallization of a similar compound, 2-amino-4-fluorobenzoic acid.May be effective if the impurities are highly polar.

It is strongly recommended to perform small-scale pilot experiments with a few milligrams of the crude material to determine the optimal solvent or solvent mixture before proceeding with the bulk purification.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of "this compound" by recrystallization.

Materials and Equipment:

  • Crude "this compound"

  • Selected recrystallization solvent(s) (e.g., Ethanol, deionized water)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Fluted filter paper (for hot filtration)

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude "this compound" in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a small amount of the chosen solvent (or the more soluble component of a mixed solvent system, e.g., ethanol) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent , as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.

    • Wash the crystals in the funnel with a small amount of fresh, ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purification process.

Recrystallization_Workflow start Start: Crude Solid dissolution 1. Dissolution (Add hot solvent) start->dissolution insoluble_check Insoluble Impurities? dissolution->insoluble_check hot_filtration 2. Hot Filtration insoluble_check->hot_filtration Yes cooling 3. Cooling (Slow cooling to RT, then ice bath) insoluble_check->cooling No hot_filtration->cooling crystallization Crystal Formation cooling->crystallization isolation 4. Isolation (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing mother_liquor Mother Liquor (Contains impurities) isolation->mother_liquor drying 5. Drying washing->drying end End: Purified Crystals drying->end

Caption: Experimental workflow for the recrystallization of "this compound".

Solvent_Selection_Logic start Start: Solvent Screening test_solubility Test Solubility of Crude Compound in a Small Amount of Solvent start->test_solubility cold_sol Soluble in Cold Solvent? test_solubility->cold_sol hot_sol Insoluble in Hot Solvent? cold_sol->hot_sol No unsuitable Unsuitable Solvent (Poor Recovery) cold_sol->unsuitable Yes unsuitable2 Unsuitable Solvent (Cannot dissolve) hot_sol->unsuitable2 Yes suitable Potentially Suitable Solvent hot_sol->suitable No proceed Proceed with Recrystallization suitable->proceed

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Application Notes and Protocols for the Purification of 2-Amino-4-fluoro-5-methoxybenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the biological activity of target molecules. Column chromatography is a widely employed and effective technique for the purification of such compounds. This document provides detailed protocols and application notes for the purification of this compound using both normal-phase and reversed-phase column chromatography.

Data Presentation

The following tables summarize typical conditions for the purification of this compound based on methods used for structurally similar compounds.

Table 1: Normal-Phase Flash Column Chromatography - Example Conditions

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol
Example Gradient 0% to 50% Ethyl Acetate in Hexane over 20 column volumes
Loading Technique Dry loading with silica gel is recommended
Detection Thin-Layer Chromatography (TLC) with UV visualization (254 nm)
Expected Elution The compound is expected to elute as the polarity of the mobile phase increases.

Table 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) - Example Conditions

ParameterValue/Description
Stationary Phase C18-functionalized silica gel (e.g., 5 µm particle size)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Example Gradient 10% to 90% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min for analytical scale; scalable for preparative
Column Temperature 30°C[1]
Detection UV at 254 nm or a wavelength of maximum absorbance (typically 250-280 nm)[1][3]
Injection Volume 10-20 µL for analytical scale

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of crude this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for column packing and dry loading)

  • Hexane (or Dichloromethane), HPLC grade

  • Ethyl Acetate (or Methanol), HPLC grade

  • Triethylamine (optional, to reduce tailing)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

2. Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Carefully add the prepared dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand or fritted disc on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).

    • Collect fractions of a suitable volume. Smearing or tailing on the TLC plate can sometimes occur with amino compounds on silica gel due to interactions with the acidic silica.[4] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[4]

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting collected fractions onto a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure desired compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for high-resolution purification of smaller quantities of the compound and for purity analysis.

1. Materials and Reagents:

  • Crude or partially purified this compound

  • HPLC system with a UV detector, pump, and fraction collector

  • Reversed-phase C18 column[1][2]

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic Acid, HPLC grade

  • Sample vials and filters (0.22 or 0.45 µm)

2. Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a solvent like methanol or acetonitrile, to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 10% to 90% B over 30 minutes).

    • Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired compound.

  • Post-Purification:

    • Combine the fractions containing the pure compound.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution containing the product can be lyophilized or extracted with an organic solvent after adjusting the pH.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude Crude 2-Amino-4-fluoro- 5-methoxybenzoic acid dissolve Dissolve in Minimal Solvent crude->dissolve add_silica Add Silica Gel (for dry loading) dissolve->add_silica evaporate Evaporate Solvent add_silica->evaporate dry_load Dry Loaded Sample evaporate->dry_load load_sample Load Sample dry_load->load_sample pack_col Pack Column with Silica Gel pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine remove_solvent Remove Solvent combine->remove_solvent pure_product Purified Product remove_solvent->pure_product

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample Crude/Partially Pure Sample dissolve_filter Dissolve and Filter Sample sample->dissolve_filter inject Inject Sample dissolve_filter->inject prep_mobile Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN) equilibrate Equilibrate C18 Column prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect collect_fractions Collect Fractions detect->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_acn Remove Acetonitrile combine_fractions->remove_acn lyophilize Lyophilize or Extract remove_acn->lyophilize final_product Pure Product lyophilize->final_product

Caption: Workflow for Reversed-Phase HPLC Purification.

References

Application Notes: Incorporating 2-Amino-4-fluoro-5-methoxybenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials. Substituted aromatic amino acids, such as 2-Amino-4-fluoro-5-methoxybenzoic acid, offer unique structural and electronic properties that can enhance peptide stability, binding affinity, and biological activity. The fluorine and methoxy substituents can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. This document provides detailed protocols and guidelines for the efficient incorporation of Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Due to its structure, this compound is a sterically hindered amino acid.[1][2][3] The successful incorporation of such residues often requires optimized coupling conditions to achieve high efficiency and minimize side reactions.[3][4][5] These application notes are based on established methods for coupling sterically hindered and N-substituted amino acids.[1][2][6]

Key Features of this compound:

  • Structural Rigidity: The aromatic ring introduces conformational constraints into the peptide backbone.

  • Fluorine Substitution: Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidative metabolism.

  • Methoxy Substitution: Modulates electronic properties and can serve as a hydrogen bond acceptor.

Experimental Protocols

Preparation of Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic Acid

Prior to its use in SPPS, the building block must be protected with a suitable Nα-protecting group, typically the 9-fluorenylmethoxycarbonyl (Fmoc) group for compatibility with the most common SPPS strategies.[][8]

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl

  • Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane and Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Citric Acid (5% aqueous solution)

  • Brine

Procedure:

  • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a 5% citric acid solution.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield pure Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu SPPS strategy on a rink amide resin for a C-terminal amide peptide.[9][10][11]

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF, v/v)

  • Nα-Fmoc-protected amino acids

  • Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic acid

  • Coupling Reagents: HBTU, HATU, or HCTU[5]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[4]

General SPPS Cycle:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.[12]

    • Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate a solution of Fmoc-amino acid (3-5 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.[12]

    • Add the activated solution to the resin and agitate for 45-60 minutes.

    • Wash the resin with DMF (3x) and DCM (2x).

    • Confirm completion with a Kaiser test.[12]

  • Coupling of Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic Acid:

    • Due to potential steric hindrance, a more potent activation method and longer coupling time are recommended.[3]

    • Pre-activate a solution of Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic acid (3 eq.), HATU (2.9 eq.), and DIPEA or Collidine (6 eq.) in DMF for 5 minutes.[4][5]

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. A double coupling may be necessary.

    • Perform a Kaiser test to confirm reaction completion. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Chain Elongation: Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

Peptide Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dithiothreitol (DTT) (if Cys is present)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). If the sequence contains sensitive residues like Trp or Met, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be required.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.[13][14]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. Purify by reverse-phase HPLC.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the coupling efficiency of Nα-Fmoc-2-amino-4-fluoro-5-methoxybenzoic acid under various conditions. Efficiency is determined by UV quantification of the Fmoc adduct released during the subsequent deprotection step.

Coupling ReagentBaseCoupling Time (h)Molar Excess (Acid)Coupling Efficiency (%)Crude Purity (%)
HBTUDIPEA2385.278
HCTUDIPEA2388.581
HATU DIPEA 2 3 97.1 90
HATUCollidine2396.589
HATUDIPEA43>9992
HATU (Double Couple)DIPEA2 x 23>9993

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Custom Acid (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotect Next Amino Acid Cleave Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleave Final Amino Acid Coupled Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: Workflow for incorporating this compound via SPPS.

Logical Relationships

Logical_Relationships cluster_input Input Building Block cluster_properties Inherent Properties cluster_impact Potential Peptide Impact Input 2-Amino-4-fluoro- 5-methoxybenzoic acid Fluoro Fluorine (4-F) Input->Fluoro Methoxy Methoxy (5-MeO) Input->Methoxy Aromatic Aromatic Core Input->Aromatic Stability Increased Metabolic Stability Fluoro->Stability Blocks C-H oxidation Binding Enhanced Binding Affinity (H-Bonding, Dipole) Fluoro->Binding Forms strong dipoles Methoxy->Binding H-bond acceptor Conformation Conformational Rigidity Aromatic->Conformation Restricts backbone rotation

Caption: Impact of the building block's chemical properties on the final peptide.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Amino-4-fluoro-5-methoxybenzoic acid in amide coupling reactions. This versatile building block, featuring an electron-rich aromatic ring with synthetically useful functional groups, is a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The presence of the fluoro and methoxy substituents can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

The primary challenge in the amide coupling of this reagent is the presence of the free amino group, which can compete with the desired amine in the coupling reaction, leading to oligomerization. To address this, two primary strategies are presented: direct coupling under conditions that favor the desired reaction and a protection-based strategy for more controlled synthesis.

Overview of Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 1: Direct Amide Coupling with HATU

This protocol is suitable for reactions where the amine reactant is readily available and can be used in excess to favor the desired intermolecular coupling over the potential self-reaction of the this compound.

Reaction Scheme:

G benzoic_acid 2-Amino-4-fluoro- 5-methoxybenzoic acid product N-Substituted-2-amino-4-fluoro- 5-methoxybenzamide benzoic_acid->product amine Amine (R-NH2) (Excess) amine->product hatu HATU base DIPEA solvent DMF

Caption: General workflow for direct amide coupling.

Materials:

  • This compound (1.0 equivalent)

  • Amine (R-NH2) (1.5 - 2.0 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.5 - 2.0 eq.) to the solution.

  • Add DIPEA (2.0 - 3.0 eq.) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.1 - 1.5 eq.) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative):

The following table summarizes illustrative conditions and yields for the direct amide coupling of this compound with various amines using HATU. These are representative examples and actual results may vary.

AmineEquivalents of AmineTime (h)Temp. (°C)Yield (%)
Benzylamine1.516RT85
4-Methoxybenzylamine1.518RT88
Aniline2.024RT75
Morpholine1.812RT92

Protocol 2: Amide Coupling via N-Boc Protection

This protocol involves the protection of the amino group of this compound with a tert-Butoxycarbonyl (Boc) group prior to amide coupling. This strategy prevents self-reaction and is particularly useful for less reactive amines or when a cleaner reaction profile is desired.

Experimental Workflow:

G start 2-Amino-4-fluoro- 5-methoxybenzoic acid protection N-Boc Protection (Boc)2O, Base start->protection protected_acid N-Boc-2-Amino-4-fluoro- 5-methoxybenzoic acid protection->protected_acid coupling Amide Coupling EDC, HOBt, Amine (R-NH2) protected_acid->coupling protected_amide N-Boc Protected Amide coupling->protected_amide deprotection Boc Deprotection TFA or HCl protected_amide->deprotection product Final Amide Product deprotection->product

Caption: Workflow for protection-coupling-deprotection strategy.

Step 1: N-Boc Protection

Materials:

  • This compound (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)

  • Sodium bicarbonate (2.0 equivalents)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq.) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-amino-4-fluoro-5-methoxybenzoic acid.

Step 2: EDC/HOBt Amide Coupling

Materials:

  • N-Boc-2-amino-4-fluoro-5-methoxybenzoic acid (1.0 equivalent)

  • Amine (R-NH2) (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents, if the amine is a salt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.2-1.5 eq.) in anhydrous DCM or DMF, add DIPEA (if necessary).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amide.

Step 3: Boc Deprotection

Materials:

  • N-Boc protected amide

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected amide in DCM.

  • Add an excess of TFA or 4 M HCl in Dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the final amide product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer and concentrate to obtain the final product.

Quantitative Data (Illustrative):

The following table provides illustrative yields for the three-step process.

AmineN-Boc Protection Yield (%)Amide Coupling Yield (%)Boc Deprotection Yield (%)Overall Yield (%)
Benzylamine95909884
4-Methoxybenzylamine95929986
Aniline95859778
Morpholine95949988

Signaling Pathway Context

Amide derivatives synthesized from this compound may be designed as inhibitors or modulators of various biological targets. For instance, they could be developed as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or enzyme inhibitors. The specific signaling pathway targeted would depend on the overall structure of the final molecule.

G cluster_pathway Illustrative Kinase Inhibitor Signaling Pathway ligand External Signal receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation, Survival) transcription->response inhibitor Synthesized Amide (Kinase Inhibitor) inhibitor->raf

Caption: Example of a signaling pathway targeted by a synthesized amide.

Conclusion

This compound is a valuable building block for the synthesis of novel amide-containing molecules. The protocols provided herein offer reliable methods for its incorporation into target structures. The choice between a direct coupling approach and a protection-based strategy will depend on the specific amine substrate, its reactivity, and the desired purity of the final product. Careful optimization of reaction conditions is recommended to achieve optimal results for each specific application.

Application Notes and Protocols: 2-Amino-4-fluoro-5-methoxybenzoic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted anthranilic acid derivative. While direct synthesis of commercialized agrochemicals from this specific molecule is not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring, an amino group, and a carboxylic acid function—are prevalent in a variety of biologically active compounds, including herbicides and fungicides. This document outlines potential applications of this compound in the synthesis of novel agrochemicals, drawing parallels with established synthetic routes for structurally related compounds. The protocols and pathways described herein are illustrative and intended to serve as a guide for researchers exploring the use of this versatile building block.

Potential Applications in Agrochemical Synthesis

Based on the functionalities present in this compound, it can be envisioned as a key intermediate in the synthesis of several classes of agrochemicals. The amino and carboxylic acid groups are particularly amenable to forming amide bonds, a common linkage in many pesticides. The fluorine and methoxy substituents can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioavailability and efficacy.

One plausible application is in the synthesis of novel pyridine-2-carboxylic acid herbicides. This class of herbicides is known to act as synthetic auxins, disrupting plant growth. A hypothetical synthetic pathway could involve the transformation of this compound into a substituted pyridine ring, which would form the core of the herbicidal molecule.

Another potential application lies in the development of novel triazolopyrimidine herbicides. These compounds are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] this compound could be incorporated into the triazolopyrimidine scaffold to generate new derivatives with potentially improved herbicidal activity or a different spectrum of weed control.

Hypothetical Agrochemical Target: A Novel Pyridine-2-Carboxylic Acid Herbicide

For the purpose of illustration, we will consider the synthesis of a hypothetical herbicide, "Gemini-Fluor-Herbicide," derived from this compound. The proposed structure of Gemini-Fluor-Herbicide is inspired by known pyridine-2-carboxylic acid herbicides such as Halauxifen.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical N-Aryl Pyridinone Intermediate

This protocol describes a plausible multi-step synthesis of a key intermediate for a pyridine-2-carboxylic acid herbicide, starting from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-chloro-2-fluoro-3-methoxyaniline)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DMF.

    • Add a solution of 4-chloro-2-fluoro-3-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in DMF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide.

  • Pyridinone Ring Formation (Illustrative Cyclization):

    • To a solution of sodium ethoxide (2.2 eq) in ethanol, add diethyl malonate (1.1 eq) at room temperature.

    • Add the crude amide from the previous step to the reaction mixture.

    • Heat the mixture to reflux for 8 hours.

    • Cool to room temperature and acidify with 2N HCl.

    • The resulting precipitate is filtered, washed with water, and dried to give the N-aryl pyridinone intermediate.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis of the N-aryl pyridinone intermediate.

StepProductYield (%)Purity (HPLC, %)
Acid Chloride Formation2-Amino-4-fluoro-5-methoxybenzoyl chloride>95 (crude)-
Amide FormationN-(4-chloro-2-fluoro-3-methoxyphenyl)-2-amino-4-fluoro-5-methoxybenzamide8598
Pyridinone Ring FormationN-Aryl Pyridinone Intermediate7095

Diagrams

Diagram 1: Hypothetical Synthetic Workflow

G A 2-Amino-4-fluoro- 5-methoxybenzoic acid B Acid Chloride Formation (SOCl₂) A->B C 2-Amino-4-fluoro- 5-methoxybenzoyl chloride B->C D Amide Formation (Substituted Aniline, Et₃N) C->D E N-Aryl Benzamide Intermediate D->E F Cyclization (Diethyl malonate, NaOEt) E->F G N-Aryl Pyridinone Intermediate F->G H Further Functionalization G->H I Gemini-Fluor-Herbicide (Hypothetical Product) H->I

Caption: Hypothetical workflow for the synthesis of a novel herbicide.

Diagram 2: Logical Relationship in Agrochemical Development

G A Identify Lead Structure (e.g., Pyridine-2-carboxylic acid) B Select Novel Building Block (this compound) A->B C Develop Synthetic Route B->C D Synthesize Analogs C->D E Biological Screening (Herbicidal Activity) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Candidate Selection G->H

Caption: The logical progression of agrochemical discovery.

Disclaimer: The synthetic protocols and applications described in this document are hypothetical and for illustrative purposes only. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedures. The safety and efficacy of any novel compound must be rigorously tested.

References

Application Notes: Derivatization of 2-Amino-4-fluoro-5-methoxybenzoic Acid for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated and methoxylated aminobenzoic acid core, presents multiple functional groups—a primary amine and a carboxylic acid—that are amenable to chemical modification. Derivatization of this scaffold allows for the systematic exploration of chemical space to generate compound libraries for bioactivity screening. Benzoic acid and its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[1][2][3] The strategic modification of the core structure can modulate pharmacokinetic and pharmacodynamic properties, leading to the identification of novel therapeutic leads.

These application notes provide detailed protocols for the derivatization of this compound via its carboxylic acid and amino groups to generate libraries of amides and esters. Additionally, a general workflow for subsequent bioactivity screening is outlined.

I. Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the carboxylic acid and the primary amino group. This allows for the synthesis of two main classes of derivatives: N-substituted amides (via the carboxylic acid) and O-substituted esters (via the carboxylic acid), or amides formed via acylation of the amino group. The most common strategies involve amide bond formation, a cornerstone of medicinal chemistry, and esterification.[4][5]

Derivatization_Strategies Logical Flow of Derivatization Scaffold 2-Amino-4-fluoro- 5-methoxybenzoic acid Carboxylic_Acid Carboxylic Acid (-COOH) Scaffold->Carboxylic_Acid Functional Group Amino_Group Amino Group (-NH2) Scaffold->Amino_Group Functional Group Amide_Synth Amide Synthesis Carboxylic_Acid->Amide_Synth + Amine (R'-NH2) Ester_Synth Ester Synthesis Carboxylic_Acid->Ester_Synth + Alcohol (R'-OH) Acylation_Synth N-Acylation Amino_Group->Acylation_Synth + Acyl Chloride (R'-COCl) Amide_Library Amide Library (R-CO-NH-R') Amide_Synth->Amide_Library Ester_Library Ester Library (R-COO-R') Ester_Synth->Ester_Library Acylation_Synth->Amide_Library

Caption: Key derivatization pathways for the scaffold.

II. Experimental Protocols

The following protocols provide detailed methodologies for synthesizing amide and ester derivatives of this compound.

Protocol 1: Synthesis of Amide Derivatives via HATU-Mediated Coupling

This protocol describes the formation of an amide bond by activating the carboxylic acid moiety with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupling it with a primary or secondary amine.[4]

Amide_Synthesis_Workflow Workflow for Amide Synthesis Start Start Dissolve 1. Dissolve scaffold (1 eq) in anhydrous DMF Start->Dissolve AddAmine 2. Add Amine (1.1 eq) and DIEA (2.5 eq) Dissolve->AddAmine AddHATU 3. Add HATU (1.2 eq) portion-wise AddAmine->AddHATU Stir 4. Stir at room temperature for 12-24h AddHATU->Stir Monitor 5. Monitor reaction by TLC or LC-MS Stir->Monitor Workup 6. Aqueous Work-up: Dilute with EtOAc, wash with sat. NaHCO3 and brine Monitor->Workup Purify 7. Purify by flash column chromatography Workup->Purify End End: Pure Amide Derivative Purify->End

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the desired primary or secondary amine (1.0 - 1.2 equivalents).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture.

  • Coupling Agent Addition: Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[4]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Ester Derivatives via Fischer-Speier Esterification

This protocol details the synthesis of methyl or ethyl esters using a classic Fischer-Speier esterification, which is suitable for converting the carboxylic acid in the presence of an excess of alcohol and a catalytic amount of strong acid.[6]

Ester_Synthesis_Workflow Workflow for Fischer Esterification Start Start Dissolve 1. Dissolve scaffold (1 eq) in excess anhydrous alcohol (MeOH/EtOH) Start->Dissolve AddCatalyst 2. Add catalytic H2SO4 (0.1-0.2 eq) dropwise Dissolve->AddCatalyst Reflux 3. Heat to reflux for 4-12h AddCatalyst->Reflux Monitor 4. Monitor reaction by TLC Reflux->Monitor Workup 5. Cool, remove excess alcohol, dilute with EtOAc, and wash with sat. NaHCO3 and brine Monitor->Workup Purify 6. Purify by flash column chromatography Workup->Purify End End: Pure Ester Derivative Purify->End

Caption: Step-by-step workflow for Fischer-Speier esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.[6]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[6]

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution, followed by brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be purified by column chromatography or recrystallization.

III. Data Presentation for Synthesized Library

Quantitative data from the synthesis of a derivative library should be compiled for clear comparison. The tables below serve as templates for organizing experimental results and subsequent bioactivity data.

Table 1: Synthesis of 2-Amino-4-fluoro-5-methoxybenzamide Derivatives

Entry Amine (R-NH₂) Coupling Reagent Base Solvent Time (h) Yield (%)
1 Benzylamine HATU DIEA DMF 16 85
2 Aniline HATU DIEA DMF 20 78
3 Morpholine EDC/HOBt DIEA DCM 24 81

| 4 | tert-Butylamine | HATU | DIEA | DMF | 24 | 65 |

Table 2: Bioactivity Screening Results of Synthesized Derivatives

Entry Compound ID Antiproliferative IC₅₀ (µM) vs. HepG2 Antibacterial MIC (µg/mL) vs. S. aureus
1 AMIDE-01 15.2 32
2 AMIDE-02 25.8 >64
3 AMIDE-03 8.7 16

| 4 | AMIDE-04 | >50 | >64 |

IV. Bioactivity Screening Workflow

Once a library of derivatives is synthesized and purified, a systematic screening process is employed to identify compounds with desired biological activity. This typically involves a tiered approach, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary assays to confirm activity and determine potency.

Screening_Workflow General Bioactivity Screening Workflow Start Synthesized Compound Library Primary Primary Screening (e.g., Single-concentration cell viability, antimicrobial zone of inhibition) Start->Primary Hits Hit Compounds (Activity > Threshold) Primary->Hits Secondary Secondary Assays (e.g., Dose-response curves for IC50/MIC, enzyme inhibition assays) Hits->Secondary Confirmation & Potency Leads Lead Candidates Secondary->Leads

Caption: From compound library to lead candidate identification.

Potential areas for bioactivity screening of aminobenzoic acid derivatives include:

  • Anticancer Activity: Screening against various cancer cell lines (e.g., HepG2, MCF-7) to determine cytotoxicity and antiproliferative effects.[1][7]

  • Antimicrobial Activity: Assessing activity against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine Minimum Inhibitory Concentrations (MIC).[8][9][10]

  • Enzyme Inhibition: Targeting specific enzymes relevant to disease pathways, such as kinases, proteases, or metabolic enzymes.

V. Example Signaling Pathway for Target Identification

Derivatives identified as hits in anticancer screens often function by modulating key signaling pathways that control cell growth and survival. The MAPK/ERK pathway is a common target for small molecule inhibitors.

Signaling_Pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Potential Target for Derivative Inhibitor->RAF

Caption: MAPK/ERK pathway, a target in cancer drug discovery.

References

Application Notes and Protocols for Alternative Synthetic Routes for Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted anthranilic acids (2-aminobenzoic acids) are crucial intermediates and core structures in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Notably, they form the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid.[3][4] Traditional synthetic methods can sometimes be limited by harsh conditions or substrate scope. This document outlines alternative and efficient synthetic routes for preparing these valuable compounds, complete with detailed protocols and comparative data for researchers in drug development and organic synthesis.

Modified Ullmann Condensation for N-Aryl Anthranilic Acids

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. Modern modifications have improved yields and reaction conditions, making it a versatile method for synthesizing N-aryl anthranilic acids.[5] This route is particularly relevant for producing fenamate-class NSAIDs.[3][6][7]

General Reaction Scheme

An aryl halide (typically an o-chlorobenzoic or o-bromobenzoic acid) is coupled with a substituted aniline in the presence of a copper catalyst and a base.

Diagram of the Ullmann Condensation Pathway```dot

G cluster_conditions Reaction Conditions SM1 SM1 Product Product SM1->Product SM2 SM2 SM2->Product Copper Catalyst (e.g., CuO, Cu(OAc)2) Copper Catalyst (e.g., CuO, Cu(OAc)2) Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF, Ionic Liquid) Solvent (e.g., DMF, Ionic Liquid) Heat Heat

Caption: Key stages of the Hofmann rearrangement of phthalimide.

Experimental Protocol: Synthesis of Anthranilic Acid

[8][9] Materials:

  • Phthalimide (12 g, finely powdered)

  • Sodium hydroxide (26 g total)

  • Liquid Bromine (4.2 mL) or 5% Sodium Hypochlorite solution (400 g) [8]* Concentrated HCl (30 mL)

  • Glacial Acetic Acid (12 mL)

  • Water

Procedure:

  • Prepare two NaOH solutions: a) 15 g NaOH in 15 mL water, b) 11 g NaOH in 40 mL water. Cool the first solution (a) to 0°C in a 100 mL round bottom flask.

  • Slowly add 4.2 mL of liquid bromine to the cold NaOH solution (a) to form sodium hypobromite in situ.

  • To the sodium hypobromite solution, add 12 g of phthalimide.

  • Add the second NaOH solution (b) to the mixture.

  • Place the flask in a water bath and heat at 80°C for approximately 20 minutes, or until the solution becomes clear.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with concentrated HCl. Check the pH with litmus paper to ensure it becomes acidic.

  • To complete the precipitation, add 12 mL of glacial acetic acid. A white crystalline precipitate of crude anthranilic acid will form.

  • Filter the crude product using gravity or suction filtration.

  • Recrystallize the crude solid from hot boiling water to obtain pure, needle-shaped crystals of anthranilic acid.

Data Summary: Hofmann Rearrangement Variants
Starting MaterialReagentsKey ConditionsProductYieldReference
PhthalimideNaOH, NaOCl80°C, then acid precipitationAnthranilic acidNot specified[8]
PhthalimideNaOH, Br₂80°C, then acid precipitationAnthranilic acidNot specified[9]
PhthalimidesNaBr, MeOH (Solvent)Electro-oxidation, constant currentAnthranilate Esters39-75%[10][11]

Note: The electrochemical variant produces anthranilate esters, which can be easily hydrolyzed to the corresponding acids.

Transition-Metal-Free Synthesis via Transfer Hydrogenation

Recent advancements have led to the development of transition-metal-free methods, which are environmentally benign. One such strategy involves the transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols or amines. [12][13][14]

General Reaction Scheme

A 2-nitroaryl methanol reacts with an alcohol in the presence of a base (like Cs₂CO₃), leading to a domino reaction involving oxidation of the benzylic alcohol, reduction of the nitro group, and esterification to form an anthranilate ester.

Diagram of the General Experimental Workflow

G A Reaction Setup (Flask, Reagents, Solvent) B Inert Atmosphere (Nitrogen or Argon) A->B C Heating & Stirring (Oil Bath, Stir Plate) B->C D Reaction Monitoring (TLC, GC, HPLC) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography, Recrystallization) E->F Crude Product G Analysis & Characterization (NMR, MS, IR) F->G Purified Product H Final Product G->H

Caption: A standard workflow for organic synthesis experiments.

Experimental Protocol: Synthesis of Methyl Anthranilate

[14] Materials:

  • (2-nitrophenyl)methanol (0.5 mmol)

  • Methanol (1.0 mL)

  • Cesium Carbonate (Cs₂CO₃, 0.2 mmol, 40 mol%)

  • Hexadecane (internal standard for GC yield)

Procedure:

  • In a reaction tube under a nitrogen atmosphere, combine (2-nitrophenyl)methanol (0.5 mmol), methanol (1.0 mL), and cesium carbonate (0.2 mmol).

  • Seal the tube and heat the reaction mixture at 115°C for 16 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) using hexadecane as an internal standard.

  • Upon completion, cool the reaction mixture and purify using standard methods (e.g., column chromatography) to isolate the methyl anthranilate product.

Data Summary: Substrate Scope (Transfer Hydrogenation)

[14]

2-Nitroaryl Methanol Alcohol/Amine Base Temp (°C) Time (h) Yield (%)
(2-nitrophenyl)methanol Methanol Cs₂CO₃ 115 16 91 (GC)
(5-chloro-2-nitrophenyl)methanol Methanol Cs₂CO₃ 115 16 88 (GC)
(2-nitro-5-(trifluoromethyl)phenyl)methanol Methanol Cs₂CO₃ 115 16 85 (GC)
(2-nitrophenyl)methanol Ethanol Cs₂CO₃ 115 16 89 (GC)

| (2-nitrophenyl)methanol | Benzylamine | Cs₂CO₃ | 115 | 16 | 86 (GC) |

Note: This method produces anthranilate esters or amides, which require a subsequent hydrolysis step to yield the carboxylic acid.

Conclusion

The synthesis of substituted anthranilic acids can be achieved through several effective routes beyond traditional methods. The Modified Ullmann Condensation offers a direct and high-yielding pathway to N-aryl derivatives, crucial for many NSAIDs. The Hofmann Rearrangement provides a classic and reliable method for accessing the core anthranilic acid structure from readily available phthalimides. Finally, emerging Transition-Metal-Free strategies present a greener alternative, avoiding metal catalysts and offering a broad substrate scope. The choice of method will depend on the desired substitution pattern, available starting materials, and scalability requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the common impurities encountered during the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common route involves the nitration of a fluoromethoxy benzoic acid derivative, followed by the reduction of the nitro group.[1][2] Based on this, common impurities can be categorized as:

  • Starting Materials: Incomplete consumption of the initial reagents.

  • Intermediates: Residual nitro-substituted intermediates due to incomplete reduction.

  • Byproducts of Side Reactions: These can include positional isomers from the nitration step or products of over-reduction.

  • Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.[3]

  • Reagents and Catalysts: Traces of acids, bases, or catalysts (like Palladium on carbon) used in the synthesis may persist.[1][3]

Q2: How can I detect these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying impurities with high accuracy.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for the structural elucidation of unknown impurities, especially if they can be isolated.[4]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), this technique provides molecular weight information and structural details of unknown impurities.[4][6]

Q3: My final product has a persistent color. What could be the cause?

A3: Discoloration, often appearing as a brown or orange powder, can be due to the presence of oxidized impurities or residual nitro-aromatic intermediates.[8][9] Ensure proper inert atmosphere protection during the reaction and storage in a cool, dark place to minimize oxidation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
TLC/HPLC shows significant starting material remaining after the expected reaction time. - Insufficient reaction time or temperature.- Catalyst deactivation (for reduction step).- Poor quality of reagents.- Monitor the reaction progress more frequently using TLC or HPLC.- Increase the reaction temperature or extend the reaction time.- For catalytic reductions, consider adding fresh catalyst.[10]- Ensure reagents are pure and dry before use.
Low yield of the desired product. - Suboptimal reaction conditions.- Side reactions consuming the starting material.- Optimize reaction parameters such as temperature, pressure, and solvent.- Investigate potential side reactions and adjust conditions to minimize them.
Issue 2: Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in removing a specific impurity by recrystallization. - The impurity has similar solubility to the product in the chosen solvent.- Screen for a different recrystallization solvent or solvent system.- Consider an alternative purification method like column chromatography.
Product "oils out" during recrystallization instead of forming crystals. - The boiling point of the solvent is too high, or the solution is supersaturated.- Use a lower-boiling point solvent.- Add a co-solvent in which the compound is less soluble to induce crystallization.[9]
Streaking or tailing of the product spot on a silica gel TLC plate. - The basic amino group is interacting with the acidic silica gel.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[9]

Data Presentation

Table 1: Common Impurities and Analytical Methods

Impurity Type Potential Source Recommended Analytical Method
Unreacted Starting MaterialIncomplete reactionHPLC, GC-MS
Nitro-intermediateIncomplete reductionHPLC, LC-MS
Positional IsomersNon-selective nitrationHPLC, NMR
Over-reduced productsHarsh reduction conditionsHPLC, LC-MS
Residual SolventsPurification/WorkupGC-MS
Catalysts (e.g., Pd)Catalytic reductionInductively Coupled Plasma Mass Spectrometry (ICP-MS)[6]

Experimental Protocols

General Protocol for Catalytic Hydrogenation (Reduction of Nitro Group)

This protocol is a general guideline for the reduction of a nitro-substituted benzoic acid to the corresponding amino-benzoic acid using a palladium on carbon (Pd/C) catalyst.[1][10]

  • Preparation: In a suitable reaction vessel, dissolve the nitro-benzoic acid derivative in a solvent such as methanol or tetrahydrofuran (THF).[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically from atmospheric pressure to several bars) and stir the mixture vigorously at a controlled temperature (e.g., 50°C).[1][10]

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.[10]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification is typically required.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the crude product is soluble at high temperatures but poorly soluble at room temperature.[9]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9]

  • Hot Filtration: If charcoal was used, filter the hot solution to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Visualizations

Synthesis_Pathway start 4-Fluoro-3-methoxybenzoic Acid intermediate 4-Fluoro-5-methoxy-2-nitrobenzoic Acid start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (H₂, Pd/C)

Caption: Proposed synthesis pathway for this compound.

Side_Reactions main_path Desired Reaction Path side_reaction1 Incomplete Reduction main_path->side_reaction1 leads to side_reaction2 Isomer Formation (e.g., other nitro positions) main_path->side_reaction2 can cause side_reaction3 Over-reduction main_path->side_reaction3 may result in impurity1 Residual Nitro-intermediate side_reaction1->impurity1 impurity2 Positional Isomers side_reaction2->impurity2 impurity3 Other reduction byproducts side_reaction3->impurity3

Caption: Potential side reactions leading to common impurities.

Troubleshooting_Workflow start Analyze Crude Product (TLC, HPLC, NMR) check_purity Is Purity > 98%? start->check_purity end_good Product Meets Specs check_purity->end_good Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No is_starting_material Is it Starting Material? identify_impurity->is_starting_material is_intermediate Is it an Intermediate? is_starting_material->is_intermediate No optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) is_starting_material->optimize_reaction Yes is_byproduct Is it a Byproduct? is_intermediate->is_byproduct No is_intermediate->optimize_reaction Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) is_byproduct->optimize_purification Yes optimize_reaction->start Re-run Synthesis optimize_purification->start Re-purify

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically proceeds through a multi-step sequence. A prevalent method involves the nitration of a suitably substituted fluoromethoxybenzoic acid derivative, followed by the reduction of the nitro group to an amine. An alternative approach could start from a substituted aniline, followed by the introduction of the carboxylic acid group. A common and industrially scalable method for the reduction step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

Q2: My final product is off-color (e.g., brown or yellow). What is the likely cause and how can I fix it?

A2: Discoloration in the final product is often due to the presence of oxidized impurities or residual starting materials from the nitration step. The amino group is susceptible to air oxidation, which can form colored byproducts. To obtain a purer, colorless product, consider the following:

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[2]

  • Decolorization: Treatment with activated charcoal during the workup or recrystallization can help remove colored impurities.

  • Inert Atmosphere: Performing the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: I am observing a low yield in my synthesis. What are the potential reasons?

A3: Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Reactions: Ensure each step, particularly the nitration and reduction, goes to completion by monitoring with an appropriate analytical technique like TLC or LC-MS.

  • Side Reactions: The formation of regioisomers during nitration can significantly reduce the yield of the desired product.

  • Mechanical Losses: Losses during product isolation and purification steps such as filtration and recrystallization can contribute to a lower overall yield.

  • Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time should be carefully optimized for each step.

Q4: My product shows multiple spots on the TLC plate. What are the likely impurities?

A4: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Material: The corresponding nitro-benzoic acid precursor.

  • Isomeric Byproducts: Regioisomers formed during the nitration step. The separation of these isomers can be challenging.

  • Intermediates from Incomplete Reduction: Nitroso or hydroxylamine intermediates if the reduction of the nitro group is not complete.

  • Decarboxylation Product: Although less common under standard conditions, some substituted benzoic acids can undergo decarboxylation at elevated temperatures.

Troubleshooting Guides

Problem: Incomplete Reduction of the Nitro Group
Possible Cause Troubleshooting Steps
Catalyst Inactivity - Use fresh, high-quality Pd/C catalyst. - Ensure the catalyst is not poisoned by impurities from the starting material or solvent.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure during the catalytic hydrogenation.[1][3]
Suboptimal Solvent - Use a solvent in which both the starting material and the product are reasonably soluble. THF and methanol are common choices.[1][4]
Inadequate Reaction Time or Temperature - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Problem: Formation of Impurities During Nitration
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Control the reaction temperature carefully, often using an ice bath to maintain a low temperature during the addition of the nitrating agent.
Incorrect Stoichiometry of Nitrating Agent - Use the correct molar ratio of nitric acid and sulfuric acid to minimize the formation of over-nitrated or other side products.
Formation of Regioisomers - The directing effects of the existing substituents (fluoro and methoxy groups) will influence the position of nitration. Purification by column chromatography or fractional crystallization may be necessary to separate the desired isomer.

Experimental Protocols

Key Experiment: Reduction of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

This protocol is a representative example for the reduction of the nitro-intermediate to the desired amino product via catalytic hydrogenation.

Materials:

  • 4-Fluoro-5-methoxy-2-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF) or Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 4-Fluoro-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as THF or methanol.[1][4]

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in a Parr shaker).[1][4]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway Start 4-Fluoro-5-methoxybenzoic Acid Nitro_Intermediate 4-Fluoro-5-methoxy-2-nitrobenzoic Acid Start->Nitro_Intermediate Nitration (HNO3, H2SO4) Isomer Isomeric Nitro Product Start->Isomer Nitration Product This compound Nitro_Intermediate->Product Reduction (H2, Pd/C) Incomplete_Reduction Nitroso/Hydroxylamine Intermediate Nitro_Intermediate->Incomplete_Reduction Incomplete Reduction Oxidized_Product Oxidized Impurities Product->Oxidized_Product Air Oxidation

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_purity Analyze Product (TLC, LC-MS, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes low_yield Low Yield is_pure->low_yield No impurities Impurities Detected is_pure->impurities No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) low_yield->optimize_conditions improve_workup Improve Workup & Purification (Recrystallization, Chromatography) low_yield->improve_workup impurities->improve_workup check_starting_materials Check Starting Material Purity impurities->check_starting_materials optimize_conditions->start improve_workup->start check_starting_materials->start

Caption: A logical workflow for troubleshooting issues in the synthesis.

References

Optimizing reaction yield for "2-Amino-4-fluoro-5-methoxybenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low reaction yield can stem from several factors throughout the synthetic process. A common route for synthesizing aminobenzoic acids involves the reduction of a corresponding nitro compound. For instance, the hydrogenation of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid has been reported with a high yield of 98% using a Palladium on carbon (Pd/C) catalyst.[1][2]

Potential Causes for Low Yield and Troubleshooting Steps:

  • Incomplete Reduction of the Nitro Group:

    • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst. The choice of catalyst can also be optimized.

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. The reaction is often performed under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.[1]

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature can influence the rate and selectivity. While some hydrogenations are run at room temperature, others may require heating. For example, the synthesis of a similar compound, 2-amino-4,5-dimethoxybenzoic acid, involves hydrogenation at 50°C. Experiment with a range of temperatures to find the optimum for your specific substrate.

    • Solvent: The choice of solvent is crucial. Solvents like tetrahydrofuran (THF) and methanol are commonly used for catalytic hydrogenation.[1] The solubility of the starting material and product in the chosen solvent can impact the reaction rate.

  • Side Reactions:

    • Over-reduction or side reactions can consume the starting material or product. Optimizing the reaction conditions (temperature, pressure, catalyst loading) can help minimize these.

Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route employed. Assuming a route involving the reduction of a nitro-substituted precursor, potential impurities could include:

  • Unreacted Starting Material: If the reduction is incomplete, the nitro-containing precursor will be a major impurity.

  • Intermediates: Partially reduced intermediates, such as nitroso or hydroxylamine species, may be present.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other functional groups on the molecule could potentially react.

Strategies for Minimizing Impurities:

  • Purification of Starting Materials: Ensure the starting materials are of high purity before beginning the synthesis.

  • Reaction Monitoring: Closely monitor the reaction to ensure it goes to completion, but avoid unnecessarily long reaction times which can lead to byproduct formation.

  • Purification of the Final Product:

    • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent or solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. For similar compounds, recrystallization from acetone/water or ethanol has been noted to yield a purer product.[3]

    • Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities.

Q3: The purification of this compound is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the physical properties of the compound.

  • Recrystallization: As mentioned, this is often the first method to try. Experiment with a variety of solvents, including alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and water, as well as mixtures of these solvents. The pH of the solution can also be adjusted to facilitate crystallization, as the compound has both an acidic (carboxylic acid) and a basic (amine) functional group. For instance, in the synthesis of 3-fluoroanthranilic acid, the product is precipitated by adjusting the pH to 1.[3]

  • Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group, moving the desired compound into the aqueous phase and leaving non-basic impurities in the organic phase.

    • Basify the aqueous phase (e.g., with NaOH) to deprotonate the carboxylic acid and then carefully re-acidify to the isoelectric point to precipitate the pure product.

    • Alternatively, extract the crude product with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, moving the desired compound into the aqueous phase and leaving non-acidic impurities in the organic phase. Then, carefully acidify the aqueous phase to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A prevalent and industrially scalable method for the synthesis of similar substituted anthranilic acids involves the catalytic hydrogenation of a corresponding 2-nitrobenzoic acid derivative.[1] A plausible route for this compound would therefore be the reduction of 4-fluoro-5-methoxy-2-nitrobenzoic acid. This precursor could potentially be synthesized by the nitration of 4-fluoro-5-methoxybenzoic acid.

Q: What are the key reaction parameters to control for optimal yield and purity?

A: For the catalytic hydrogenation step, the key parameters are:

  • Catalyst: Type (e.g., Pd/C), loading, and quality.

  • Hydrogen Pressure: Maintaining a consistent and appropriate pressure.

  • Temperature: Optimizing the temperature to balance reaction rate and selectivity.

  • Solvent: Choosing a solvent that ensures good solubility of the reactants.

  • Reaction Time: Monitoring the reaction to determine the optimal duration.

Q: What safety precautions should be taken during this synthesis?

A:

  • Catalytic Hydrogenation: This reaction involves flammable hydrogen gas and should be carried out in a well-ventilated fume hood using appropriate equipment (e.g., a hydrogenation apparatus). The palladium catalyst can be pyrophoric when dry and exposed to air, so it should be handled with care, preferably wet or under an inert atmosphere.

  • General Chemical Handling: All chemicals should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Refer to the Safety Data Sheets (SDS) for all reagents used.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Anthranilic Acids via Catalytic Hydrogenation

PrecursorCatalystSolventProductYieldReference
5-Methoxy-2-nitrobenzoic acid10% Pd/CTHF2-amino-5-methoxybenzoic acid98%[1]
Methyl-4,5-dimethoxy-2-nitro-benzoate10% Pd/CNot specified2-amino-4,5-dimethoxybenzoic acid83%[1]
3-chloro-4-fluoro-6-nitrobenzoic acid2 wt% Palladium-supported activated carbonMethanol2-amino-4-fluorobenzoic acidNot specified[1][4]

Experimental Protocols

Proposed Experimental Protocol for the Synthesis of this compound via Catalytic Hydrogenation of 4-fluoro-5-methoxy-2-nitrobenzoic acid

This is a proposed protocol based on analogous procedures and should be optimized for specific laboratory conditions.

Materials:

  • 4-fluoro-5-methoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., to 50 psi or use a hydrogen balloon).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-fluoro-5-methoxybenzoic_acid 4-fluoro-5-methoxybenzoic acid 4-fluoro-5-methoxy-2-nitrobenzoic_acid 4-fluoro-5-methoxy-2-nitrobenzoic acid 4-fluoro-5-methoxybenzoic_acid->4-fluoro-5-methoxy-2-nitrobenzoic_acid Nitration (e.g., HNO₃/H₂SO₄) 2-Amino-4-fluoro-5-methoxybenzoic_acid This compound 4-fluoro-5-methoxy-2-nitrobenzoic_acid->2-Amino-4-fluoro-5-methoxybenzoic_acid Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Start Low Yield or Impurities Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Check_Reaction_Completion->Analyze_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Reaction_Completion->Optimize_Conditions No Check_Purity Check Purity of Starting Materials Purify_Starting_Materials Purify Starting Materials Check_Purity->Purify_Starting_Materials Impure Improve_Purification Improve Purification (Recrystallization, Chromatography) Check_Purity->Improve_Purification Pure Analyze_Side_Products->Check_Purity End Optimized Synthesis Optimize_Conditions->End Purify_Starting_Materials->End Improve_Purification->End

References

Technical Support Center: Amination of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the amination of fluorobenzoic acids. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amination reaction of a fluorobenzoic acid is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in the amination of fluorobenzoic acids can stem from several factors depending on the reaction type. A systematic approach to troubleshooting is recommended.

  • For Buchwald-Hartwig Amination:

    • Catalyst System: The choice of palladium precursor and ligand is critical and highly substrate-dependent. For electron-deficient substrates like fluorobenzoic acids, sterically hindered and electron-rich phosphine ligands are often effective. Ensure the catalyst and ligand are not degraded; use fresh, high-purity reagents. Pre-formed catalysts can sometimes give more consistent results than generating the active species in situ.

    • Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, these may not be compatible with all functional groups. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.

    • Solvent: The solvent must solubilize the reactants and catalyst system. Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or THF are typical choices. Poor solubility is a common and often overlooked cause of reaction failure.

    • Reaction Temperature: The reaction may require heating (typically 80-110 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Activation of the Aromatic Ring: SNAr reactions on fluorobenzoic acids are most effective when the fluorine atom is positioned ortho or para to the electron-withdrawing carboxylic acid group. This positioning allows for resonance stabilization of the negatively charged Meisenheimer intermediate. If the fluorine is in the meta position, the reaction is significantly slower or may not occur at all.

    • Nucleophile Strength: The amine's nucleophilicity plays a key role. More nucleophilic amines will generally react faster.

    • Solvent: Polar aprotic solvents like DMSO or DMF are typically used to solvate the charged intermediate and accelerate the reaction.

    • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

  • For Copper-Catalyzed (Ullmann) Amination:

    • Catalyst Activity: The copper source (e.g., CuI, Cu₂O, or copper powder) must be active. The presence of ligands like 1,10-phenanthroline can improve catalyst performance.

    • Base: A base such as potassium carbonate (K₂CO₃) is typically required.

    • Temperature: These reactions often require high temperatures (e.g., >130 °C).

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired C-N bond formation.

  • Hydrodehalogenation: This is the replacement of the fluorine atom with a hydrogen, resulting in benzoic acid. It is a common side reaction in palladium-catalyzed couplings, especially with primary amines.

    • Solution: Careful selection of the ligand and reaction conditions can minimize this. Using bidentate phosphine ligands like BINAP or DPPF can sometimes suppress this side reaction.

  • Amide Formation: The carboxylic acid can react with the amine to form an amide. This is more likely if the reaction conditions for the C-N coupling are not optimal.

    • Solution: While the ultimate goal is often the aminobenzoic acid, if direct amination is desired without protecting the carboxylic acid, the choice of catalyst and conditions is crucial to favor the C-N coupling over amidation. For copper-catalyzed reactions, the conditions are often selective for the amination of the aryl halide over amide formation.

  • Reaction with the Carboxylic Acid Group: In some cases, the reagents used for the amination might react with the carboxylic acid.

    • Solution: If this is a persistent issue, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary. The ester can then be hydrolyzed after the amination step.

Q3: My reaction works for one isomer of fluorobenzoic acid but not another. Why is this the case?

A3: The position of the fluorine atom and the carboxylic acid group relative to each other significantly impacts the reactivity of the fluorobenzoic acid, particularly in SNAr reactions.

  • As mentioned in Q1, for an SNAr mechanism, the fluorine atom should be in the ortho or para position to the carboxylic acid. The electron-withdrawing nature of the carboxylic acid activates these positions for nucleophilic attack. The meta position is not activated in the same way, leading to much lower reactivity.

  • For palladium-catalyzed reactions, the electronic and steric environment around the C-F bond will influence the rate of oxidative addition to the palladium center. The "ortho effect" of the carboxylic acid in 2-fluorobenzoic acid can influence its reactivity compared to the 3- and 4-fluoro isomers.

Data Presentation: Comparative Performance in Amination Reactions

The following table summarizes typical yields for the amination of different fluorobenzoic acid isomers under various reaction conditions. Note that direct comparison can be challenging as optimal conditions vary.

Fluorobenzoic Acid IsomerAmineReaction TypeCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromobenzoic Acid (analogue)AnilineCopper-catalyzedCu powder, Cu₂OK₂CO₃2-Ethoxyethanol13024~85[1]
2-Bromo-4-fluorobenzoic AcidAnilineCopper-catalyzedCu powder, Cu₂OK₂CO₃2-Ethoxyethanol1302482-94[1]
Aryl Bromide (general)Primary AmineBuchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene80-1002-2470-95[2]
Aryl Bromide (general)Secondary AmineBuchwald-HartwigPd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene80-1002-2480-98[2]

Note: Data for direct amination of fluorobenzoic acids is sparse in comparative tables. The data for 2-bromobenzoic acid analogues is provided as a close proxy for copper-catalyzed methods. Buchwald-Hartwig yields are generalized from seminal literature and are highly dependent on the specific substrates and ligand used.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Fluorobenzoic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Fluorobenzoic acid (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon), add the fluorobenzoic acid, base, palladium precatalyst, and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • The filtrate can be washed with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr Amination of a Fluorobenzoic Acid

This protocol is most suitable for ortho- and para-fluorobenzoic acids.

Materials:

  • Fluorobenzoic acid (1.0 eq)

  • Amine (2.0 - 3.0 eq)

  • Polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • In a round-bottom flask, dissolve the fluorobenzoic acid in the polar aprotic solvent.

  • Add the amine to the solution. The excess amine often acts as the base.

  • Heat the reaction mixture to a temperature typically between 100-150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous mixture with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product. Further purification can be achieved by recrystallization.

Visualizations

Troubleshooting Workflow for Amination of Fluorobenzoic Acids

Troubleshooting_Workflow Troubleshooting Flowchart for Amination Reactions start Low/No Conversion check_reagents Check Reagent Quality (Freshness, Purity, Anhydrous) start->check_reagents reaction_type Identify Reaction Type check_reagents->reaction_type buchwald Buchwald-Hartwig reaction_type->buchwald Pd-catalyzed snar SNAr reaction_type->snar Base/Heat only copper Copper-Catalyzed reaction_type->copper Cu-catalyzed check_catalyst Optimize Catalyst/Ligand (Screen different systems) buchwald->check_catalyst check_isomer Check Isomer Position (ortho/para favored) snar->check_isomer check_cu_activity Check Copper Source Activity (Use fresh catalyst) copper->check_cu_activity check_base Optimize Base (Strength, Solubility) check_catalyst->check_base check_temp Optimize Temperature check_base->check_temp check_base->check_temp side_products Significant Side Products? check_temp->side_products check_temp->side_products check_temp->side_products check_nucleophile Increase Nucleophile Concentration/Strength check_isomer->check_nucleophile check_nucleophile->check_temp check_cu_activity->check_base hydrodehalogenation Hydrodehalogenation: Change ligand, lower temp. side_products->hydrodehalogenation Yes amide_formation Amide Formation: Protect COOH group side_products->amide_formation Yes success Reaction Successful side_products->success No hydrodehalogenation->success amide_formation->success

Caption: A troubleshooting workflow for low conversion in amination reactions.

Key Components of the Amination Reaction

Amination_Components Key Components of the Amination Reaction cluster_conditions Reaction Conditions substrate Fluorobenzoic Acid (Isomer is key) product Aminobenzoic Acid substrate->product amine Amine (Primary/Secondary) amine->product catalyst Catalyst (Pd, Cu, or none) catalyst->product ligand Ligand (e.g., Phosphine) ligand->product base Base (e.g., NaOtBu, K2CO3) base->product solvent Solvent (e.g., Toluene, DMSO) solvent->product temperature Temperature temperature->product

Caption: Key components influencing the success of the amination reaction.

The Palladium-Catalyzed Reaction Cycle (Buchwald-Hartwig)

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-F(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amide_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product reagents Ar-F + R'R''NH + Base reagents->oxidative_addition

Caption: The palladium-catalyzed reaction cycle.

References

Preventing decarboxylation of "2-Amino-4-fluoro-5-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-fluoro-5-methoxybenzoic acid. The information provided is intended to help prevent its unintended decarboxylation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, this process is undesirable as it leads to the degradation of the molecule, resulting in the formation of 1-amino-3-fluoro-4-methoxybenzene. This impurity can affect the yield, purity, and biological activity of the desired product in a synthesis. The rate of decarboxylation can be influenced by factors such as temperature, pH, and the presence of certain catalysts.[2][3]

Q2: What are the primary factors that can induce decarboxylation of this compound?

Based on the behavior of similar substituted benzoic acids, the primary factors that can induce decarboxylation of this compound are:

  • Elevated Temperatures: Many aromatic carboxylic acids undergo decarboxylation at high temperatures.[2] For some compounds, this can occur at temperatures as high as 300-350°C, though the specific temperature for this molecule may vary.[2]

  • Strongly Acidic Conditions: The presence of strong acids can catalyze the decarboxylation of aminobenzoic acids.[2]

  • Presence of Catalysts: Certain transition metal catalysts can promote decarboxylation of aromatic carboxylic acids.[4][5]

  • Photochemical Decomposition: While not as common, exposure to high-energy light could potentially induce radical-mediated decarboxylation.[5][6]

Q3: How should I properly store this compound to minimize the risk of decarboxylation?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[7][8][9] Specific storage recommendations based on safety data sheets for similar compounds include:

  • Temperature: 2-8°C is often recommended for similar amino-benzoic acid derivatives.[7][10]

  • Atmosphere: For air-sensitive compounds, storage under an inert gas like argon or nitrogen is advisable.[7]

  • Light: Protect from direct sunlight and strong light sources.[11]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.[8][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a major impurity. The impurity may be the decarboxylated product. This could be caused by excessive heat during the reaction or workup.- Monitor and control the reaction temperature carefully. - Avoid prolonged heating. - If possible, perform the reaction at a lower temperature for a longer duration. - Use purification methods that do not require high temperatures, such as column chromatography at room temperature.
Degradation of the starting material upon dissolution in an acidic medium. The acidic conditions are likely promoting decarboxylation.- If the experimental protocol allows, use a less acidic medium or buffer the solution to a higher pH. - Add the acid slowly and at a low temperature to control any exothermic processes that could accelerate decarboxylation. - Minimize the time the compound is exposed to the acidic environment.
Inconsistent results between experimental runs. This could be due to variations in reaction conditions, such as temperature fluctuations, or exposure to light.- Standardize all experimental parameters, including temperature, reaction time, and light exposure. - Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture. - Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.
Formation of unexpected byproducts when using metal catalysts. The metal catalyst may be facilitating decarboxylation in addition to the desired reaction.- Screen different catalysts to find one that is selective for the desired transformation without promoting decarboxylation. - Optimize the catalyst loading; a lower concentration may be sufficient for the primary reaction without causing significant decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of this compound

This protocol outlines a general method to assess the stability of this compound under various conditions.

  • Sample Preparation: Prepare multiple, identical samples of this compound, each dissolved in a specific solvent (e.g., water, ethanol, DMSO) at a known concentration.

  • Condition Exposure: Subject the samples to a range of conditions, including:

    • Thermal Stress: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) for defined time points (e.g., 1, 3, 7, 14 days).

    • pH Stress: Adjust the pH of aqueous samples to various levels (e.g., pH 2, 4, 7, 9, 12) and incubate at a constant temperature.

    • Light Exposure: Expose samples to a controlled light source (e.g., UV lamp, direct sunlight) for specific durations, alongside a dark control.

  • Analysis: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and detect the formation of any degradation products, including the decarboxylated impurity.

  • Data Evaluation: Plot the concentration of the parent compound against time for each condition to determine the degradation rate.

Visualizations

Decarboxylation_Pathway 2-Amino-4-fluoro-5-methoxybenzoic_acid This compound Protonation Protonation (Acidic Conditions) 2-Amino-4-fluoro-5-methoxybenzoic_acid->Protonation H+ Decarboxylation Decarboxylation 2-Amino-4-fluoro-5-methoxybenzoic_acid->Decarboxylation Direct Intermediate Protonated Intermediate Protonation->Intermediate Intermediate->Decarboxylation Heat Heat Heat->Decarboxylation Product 1-Amino-3-fluoro-4-methoxybenzene Decarboxylation->Product CO2 CO2 Decarboxylation->CO2

Caption: Proposed pathways for the decarboxylation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure to Stress Conditions cluster_analysis Analysis Start Start: Stability Study Sample_Prep Prepare Samples of This compound Start->Sample_Prep Conditions Subject to: - Thermal Stress - pH Variation - Light Exposure Sample_Prep->Conditions Time_Points Collect Samples at Defined Time Points Conditions->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Evaluation Quantify Degradation and Determine Rate HPLC_Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the purity of 2-Amino-4-fluoro-5-methoxybenzoic acid. Below are troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound? A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and can yield a high-purity product if an appropriate solvent system is used.[1] For complex mixtures or to remove closely related impurities, silica gel column chromatography is recommended.

Q2: What are the likely impurities in my crude sample? A2: Common impurities may include unreacted starting materials, intermediates from the synthesis, and by-products from side reactions. Given its structure, potential impurities could be isomers or related benzoic acid derivatives formed during synthesis. Discoloration often points to oxidized impurities.[2]

Q3: How can I accurately assess the purity of my final product? A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.[3] A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid can provide excellent separation and quantification.[3] Purity can also be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy to ensure structural integrity and the absence of proton-bearing impurities.[3]

Troubleshooting Guides

This guide addresses specific issues that may arise during purification experiments.

Q4: My purified this compound is discolored (e.g., yellow, brown, or orange). What is the cause and how can I fix it? A4: Discoloration in aminobenzoic acids is often caused by the presence of oxidized impurities or residual starting materials.[2] To obtain a colorless product, treatment with activated charcoal during recrystallization is highly effective. Add a small amount of activated charcoal to the hot, dissolved solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]

Q5: I am experiencing a very low yield after recrystallization. What are the common causes and solutions? A5: A low recovery rate can stem from several factors:

  • Suboptimal Solvent Choice : The compound may be too soluble in the solvent, even at low temperatures.

  • Using Excessive Solvent : This will keep a significant portion of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.[2]

  • Premature Crystallization : If the solution cools too rapidly, especially during hot filtration, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation : Make sure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate period to maximize crystal formation.[2]

Q6: My compound is "oiling out" as a liquid instead of forming solid crystals during recrystallization. How can I resolve this? A6: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the impure compound is below the temperature of the solution.[4] To resolve this, try the following:

  • Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.

  • Allow the solution to cool much more slowly to give crystals time to form.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.[4]

  • Add a "seed crystal" of the pure compound to induce crystallization.[4]

Q7: My compound streaks or "tails" on the silica gel TLC plate during analysis. Why is this happening? A7: Streaking of amino-containing compounds on silica gel is a common issue. It is often caused by the interaction between the basic amino group and the acidic silica gel.[2] To prevent this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to your mobile phase (eluent).[2] This will neutralize the acidic sites on the silica and result in sharper, more defined spots.

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to significantly improve the purity of crude this compound.

  • Solvent Selection : Perform a small-scale test to find a suitable solvent. Good candidates for aminobenzoic acids include ethanol, methanol, toluene, or a mixed solvent system like ethanol/water.[1][4][5] An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent in portions until the solid is completely dissolved.

  • Decolorization (Optional) : If the solution is colored, add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal.[4] Stir and heat the solution for 5-10 minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to appear, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography Purification

This protocol is for separating the target compound from closely related impurities.

  • Stationary Phase and Eluent Selection : Use silica gel as the stationary phase. Based on TLC analysis, select an appropriate mobile phase. A common system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.5-1% triethylamine to the eluent.[2]

  • Column Packing : Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading : Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.[2]

  • Elution : Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

  • Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the expected purity levels of this compound after applying various purification techniques.

Purification MethodStarting Purity (Typical)Final Purity (LC-MS)Typical YieldReference
Single Recrystallization (Toluene)85-90%>99.2%80-90%[1]
Recrystallization with Charcoal85-90% (colored)>99.5% (colorless)75-85%[4][6]
Silica Gel Chromatography80-90%>99.8%60-80%[2]

Visualizations

The following diagrams illustrate the purification workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Purification Workflow Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Optional: Add Activated Charcoal Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter Charcoal->HotFilter Crystallize Slow Cooling & Crystallization HotFilter->Crystallize Filter Vacuum Filtration & Cold Solvent Wash Crystallize->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Product Dry->Pure

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic Start Problem with Purification? Discolored Product Discolored? Start->Discolored Yes LowYield Low Yield? Start->LowYield No UseCharcoal Use Activated Charcoal During Recrystallization Discolored->UseCharcoal CheckSolvent Review Solvent Choice & Volume LowYield->CheckSolvent OilingOut Oiling Out? CoolSlower Cool Slower, Add Seed Crystal OilingOut->CoolSlower UseCharcoal->LowYield CheckSolvent->OilingOut RunColumn Consider Column Chromatography CoolSlower->RunColumn If problem persists

Caption: Decision-making diagram for troubleshooting common purification challenges.

References

Technical Support Center: Monitoring "2-Amino-4-fluoro-5-methoxybenzoic acid" Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Thin-Layer Chromatography (TLC) analysis of reactions involving "2-Amino-4-fluoro-5-methoxybenzoic acid". This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase (eluent) for monitoring reactions with this compound on a silica gel TLC plate?

A1: A common starting point for aromatic compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent, such as hexanes and ethyl acetate. A typical starting ratio would be 7:3 or 1:1 (Hexane:Ethyl Acetate). Because the molecule has both an acidic carboxylic acid group and a basic amino group, spot streaking can be an issue. To improve spot shape, you can add a small amount of acetic acid or triethylamine (typically 0.1–2.0%) to the mobile phase.[1][2] Acetic acid can help sharpen the spot of the acidic compound, while triethylamine can prevent tailing caused by the basic amine group's interaction with the acidic silica gel.[1][3]

Q2: How can I visualize the spots on the TLC plate?

A2: Due to its aromatic structure, this compound is expected to be UV-active. The primary, non-destructive method is to view the dried TLC plate under a UV lamp (254 nm), where the compound should appear as a dark spot against the fluorescent green background of the plate.[4][5][6] If spots are not visible under UV light or for confirmation, various chemical stains can be used:

  • Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, such as the amine group. It typically produces yellow spots on a purple background.[5][7]

  • p-Anisaldehyde stain: This is an excellent multipurpose stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[5][7]

  • Ninhydrin stain: This stain is specific for primary and secondary amines, producing purple or pink spots, usually after heating.

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will often visualize aromatic compounds as temporary yellow-brown spots.[4][7]

Q3: My spots are streaking or appearing as elongated smears. What should I do?

A3: Streaking on a TLC plate can have several causes:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample solution (a 1% concentration is often recommended) or applying a smaller spot.[1][4]

  • Compound-Silica Interaction: The compound has both acidic (carboxylic acid) and basic (amine) functional groups, which can interact strongly with the acidic silica gel, causing tailing.[2][3] Adding a modifier to your mobile phase is highly effective. A small amount of triethylamine (~0.5%) can neutralize the acidic sites on the silica, while a small amount of acetic acid (~0.5%) can help protonate the compound. You may need to experiment to see which works best for your specific reaction mixture.[1]

  • High Polarity: If the compound is very polar, it may streak. Using a more polar mobile phase system might help, or in some cases, a reverse-phase TLC plate (like C18) may be necessary.[1]

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

A4: Resolving compounds with close Rf values can be challenging. Here are some strategies:

  • Change Solvent System: Experiment with different solvent systems. Try changing the ratio of your current solvents or substituting one of them for another with different properties (e.g., using dichloromethane instead of ethyl acetate).

  • Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture in the same location, is crucial. If the two compounds are different, you may see an elongated spot or two very close spots (resembling a "snowman"), which confirms the presence of a new product.[3][8]

  • Two-Dimensional (2D) TLC: Run the TLC in one solvent system, then dry the plate, rotate it 90 degrees, and run it again in a different solvent system. This technique can effectively separate compounds that are difficult to resolve in a single run.[8]

Troubleshooting Guide

This table summarizes common problems and their solutions when monitoring your reaction.

ProblemPotential Cause(s)Suggested Solution(s)
No spots are visible on the plate. 1. Sample is too dilute.[4] 2. Compound is not UV-active.[1][4] 3. Solvent level in the chamber was above the spotting line.[4] 4. Compound is volatile and evaporated.[1]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) for visualization.[1][4] 3. Ensure the solvent in the developing chamber is shallow (~0.5 cm) and below the baseline.[4] 4. Prepare the sample and run the TLC quickly.
Spots are streaked or show "tailing". 1. Sample is too concentrated (overloaded).[1][4] 2. Strong interaction between the compound (acidic/basic groups) and the silica plate.[2][3] 3. The mobile phase is not polar enough.1. Dilute the sample before spotting.[1][4] 2. Add a modifier to the eluent: 0.1-2.0% triethylamine for basic compounds or 0.1-2.0% acetic acid for acidic compounds.[1][2] 3. Increase the proportion of the polar solvent in your mobile phase.
Spots remain at the baseline (Rf ≈ 0). The mobile phase (eluent) is not polar enough to move the compound up the plate.[1]Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1]
Spots run to the solvent front (Rf ≈ 1). The mobile phase is too polar for the compound.[1]Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane.[1]
Reactant and product spots are not separating. The polarity of the two compounds is very similar in the chosen solvent system.[8]Try a different mobile phase combination. Run a 2D TLC by developing the plate in a second, different solvent system after rotating it 90 degrees.[8]

Experimental Protocol: TLC Reaction Monitoring

This protocol outlines the standard procedure for monitoring the progress of a chemical reaction.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber with a lid

  • Pencil

  • Capillary tubes for spotting

  • Mobile phase (eluent)

  • UV lamp (254 nm)

  • Samples: Starting Material (SM), and Reaction Mixture (R)

Methodology:

  • Plate Preparation:

    • Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate.

    • Mark three evenly spaced points on the line for each lane: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[3]

  • Spotting the Plate:

    • Dissolve a tiny amount of your starting material in a suitable volatile solvent to create a dilute reference solution.

    • Dip a clean capillary tube into the SM solution and gently touch it to the "SM" mark on the baseline. Keep the spot as small as possible (1-2 mm diameter).

    • Use a new capillary tube to spot the Reaction Mixture on the "R" mark.

    • For the Co-spot lane ("C"), first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.[3] Allow the solvent to evaporate completely between applications.

  • Developing the Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your plate).

    • Place a piece of filter paper inside the chamber, wetting it with the eluent to saturate the chamber atmosphere. Close the lid and wait a few minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is upright and the solvent level does not touch the baseline.

    • Replace the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle their outlines with a pencil.

    • Analysis: Compare the lanes. The reaction is progressing if the starting material spot in the "R" lane diminishes or disappears over time, while a new spot (the product) appears. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture lane.[6]

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

TLC_Troubleshooting start Start TLC Analysis run_tlc Develop & Dry TLC Plate start->run_tlc visualize Visualize (UV Lamp) run_tlc->visualize spots_visible Are Spots Visible? visualize->spots_visible no_spots No Spots Seen spots_visible->no_spots No check_spots Analyze Spot Quality spots_visible->check_spots Yes use_stain Use Chemical Stain no_spots->use_stain re_spot Concentrate Sample & Re-spot no_spots->re_spot use_stain->check_spots re_spot->run_tlc streaking Streaking / Tailing? check_spots->streaking Poor Quality good_sep Good Separation Analysis Complete check_spots->good_sep Good Quality overloaded Dilute Sample streaking->overloaded Yes rf_check Check Rf Value streaking->rf_check No overloaded->run_tlc add_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) add_modifier->run_tlc rf_check->add_modifier OK, but poor shape rf_low Increase Eluent Polarity rf_check->rf_low Too Low (Rf ≈ 0) rf_high Decrease Eluent Polarity rf_check->rf_high Too High (Rf ≈ 1) rf_low->run_tlc rf_high->run_tlc

Caption: A troubleshooting workflow for common TLC analysis problems.

References

Technical Support Center: Scale-up Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Hypothetical Synthetic Pathway

A plausible synthetic route for the scale-up production of this compound is outlined below. This pathway is hypothesized based on established organic chemistry principles and analogous syntheses of similar substituted anthranilic acids.

A 4-Fluoro-3-methoxytoluene B 4-Fluoro-5-methoxy-2-nitrotoluene A->B Nitration (HNO₃/H₂SO₄) C 4-Fluoro-5-methoxy-2-nitrobenzoic acid B->C Oxidation (e.g., KMnO₄) D This compound C->D Reduction (e.g., H₂/Pd-C)

Caption: Hypothesized synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield and Poor Regioselectivity during Nitration

  • Question: My nitration of 4-fluoro-3-methoxytoluene results in a low yield of the desired 2-nitro isomer and significant formation of other isomers. How can I improve this?

  • Answer: Low yields and poor regioselectivity in nitration are common challenges. The directing effects of the fluorine and methoxy groups can lead to a mixture of products. Consider the following troubleshooting steps:

    • Temperature Control: Nitration is highly exothermic. Maintaining a low and consistent temperature (typically between 0 and 10°C) is crucial to minimize side reactions and the formation of undesired isomers.

    • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and controllably to the substrate solution to prevent localized overheating.

    • Protecting Groups: In some cases, protecting the amine group of a precursor aniline can be a strategy to control nitration. However, for this specific route starting from the toluene derivative, precise control of reaction conditions is the primary approach.

Issue 2: Incomplete Oxidation of the Methyl Group

  • Question: The oxidation of 4-fluoro-5-methoxy-2-nitrotoluene to the corresponding benzoic acid is not proceeding to completion. What are the potential causes and solutions?

  • Answer: Incomplete oxidation can be due to several factors:

    • Oxidizing Agent: Ensure the oxidizing agent (e.g., potassium permanganate, KMnO₄) is of high quality and used in a sufficient stoichiometric excess.

    • Reaction Time and Temperature: The oxidation of an electron-deficient methyl group can be sluggish. It may require elevated temperatures and prolonged reaction times. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.

    • Phase Transfer Catalyst: If using a biphasic system (e.g., with KMnO₄), the addition of a phase transfer catalyst can enhance the reaction rate.

Issue 3: Catalyst Poisoning or Deactivation during Catalytic Hydrogenation

  • Question: The reduction of the nitro group via catalytic hydrogenation is slow or stalls before completion. What could be the issue?

  • Answer: Catalyst deactivation is a frequent problem in catalytic hydrogenation. Potential causes include:

    • Catalyst Quality: Use a high-quality palladium on carbon (Pd/C) catalyst. Ensure it is fresh and has not been exposed to air or moisture for extended periods.

    • Impurities in the Substrate: The presence of sulfur-containing compounds or other impurities from previous steps can poison the catalyst. Purifying the nitro-benzoic acid intermediate before hydrogenation is recommended.

    • Reaction Conditions: Optimize the hydrogen pressure, temperature, and agitation speed. Insufficient mixing can lead to poor catalyst-substrate contact. While hydrogenation of aromatic nitro compounds is generally facile, unstable hydroxylamine intermediates can form, which could lead to uncontrolled temperature spikes.[1]

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am facing challenges in obtaining a high-purity final product. What purification strategies are most effective?

  • Answer: Purification of substituted benzoic acids can often be achieved through recrystallization.

    • Solvent Selection: Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Water, ethanol, or a mixture of the two are often good starting points for benzoic acid derivatives.[2][3]

    • pH Adjustment: The product is an amino acid and is amphoteric. Purification can sometimes be achieved by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the pure product by adjusting the pH with an acid.

    • Decolorization: If the product is colored, treatment with activated charcoal during the recrystallization process can help remove colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up synthesis?

A1: The main safety hazards are associated with:

  • Nitration: This step is highly exothermic and can lead to a runaway reaction if not properly controlled. The use of strong acids also requires appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure, posing an explosion risk.[5] The reaction is also exothermic and can generate unstable intermediates.[1] It is crucial to use appropriate high-pressure reactors and ensure proper venting and monitoring.[5]

Q2: What is a typical catalyst loading for the hydrogenation step?

A2: For catalytic hydrogenation with Pd/C, the catalyst loading can vary, but a common range is 0.5 to 5 mol% of palladium relative to the nitro-compound substrate. The optimal loading should be determined experimentally for the specific scale and equipment.

Q3: How can I monitor the progress of the reactions?

A3: High-performance liquid chromatography (HPLC) is the recommended method for monitoring the progress of all reaction steps, as it can effectively separate the starting material, intermediates, and the final product, providing quantitative data on conversion and purity. Thin-layer chromatography (TLC) can also be used for rapid qualitative checks.

Experimental Protocols (Representative Examples)

The following protocols are based on analogous procedures for the synthesis of similar substituted anthranilic acids and should be adapted and optimized for the specific synthesis of this compound.

1. Nitration of 4-Fluoro-3-methoxytoluene (Hypothetical Protocol)

  • To a stirred solution of concentrated sulfuric acid, cooled to 0-5°C, add 4-fluoro-3-methoxytoluene dropwise, maintaining the temperature below 10°C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5°C.

  • Add the nitrating mixture dropwise to the toluene solution over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours, or until reaction completion is confirmed by HPLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-5-methoxy-2-nitrotoluene.

2. Oxidation of 4-Fluoro-5-methoxy-2-nitrotoluene (Hypothetical Protocol)

  • Prepare a solution of 4-fluoro-5-methoxy-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine or acetone).

  • Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue heating at reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. Monitor by HPLC.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 4-fluoro-5-methoxy-2-nitrobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry.

3. Reduction of 4-Fluoro-5-methoxy-2-nitrobenzoic acid (Hypothetical Protocol)

  • In a high-pressure reactor, suspend the 4-fluoro-5-methoxy-2-nitrobenzoic acid and 5% Pd/C catalyst in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to a moderate temperature (e.g., 40-60°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and HPLC analysis.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Data Presentation

The following tables provide representative quantitative data from analogous syntheses of substituted anthranilic acids to serve as a benchmark for process development.

Table 1: Representative Reaction Conditions and Yields for Key Synthetic Steps

StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Nitration4-Fluorohalogenobenzoic acidHNO₃/H₂SO₄Not specifiedNot specifiedHigh[6]
Oxidation2-Methyl-4-fluoronitrobenzeneKMnO₄Not specifiedNot specifiedNot specified[7]
Reduction4,5-Dimethoxy-2-nitrobenzoic acidH₂, 10% Pd/C50Not specified83[8]

Table 2: Comparison of Purification Methods for Benzoic Acid Derivatives

MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)Reference
RecrystallizationDifferential solubilityHigh purity, scalablePotential for product loss in mother liquor~65-85[2][3]
Acid-Base ExtractionpH-dependent solubilityGood for removing neutral impuritiesRequires use of acids and bases, may form emulsions>90[9]

Visualizations

cluster_troubleshooting Troubleshooting Decision Tree for Low Yield in Hydrogenation Start Low Yield in Hydrogenation CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckSubstrate Check Substrate Purity CheckCatalyst->CheckSubstrate Active ReplaceCatalyst Replace with Fresh Catalyst / Optimize Loading CheckCatalyst->ReplaceCatalyst Inactive/Insufficient CheckConditions Check Reaction Conditions (Pressure, Temp, Agitation) CheckSubstrate->CheckConditions Pure PurifySubstrate Purify Nitro-Intermediate Before Hydrogenation CheckSubstrate->PurifySubstrate Impure OptimizeConditions Optimize H₂ Pressure, Temperature, and Stirring CheckConditions->OptimizeConditions Sub-optimal

Caption: Troubleshooting workflow for low yield in the catalytic hydrogenation step.

References

Technical Support Center: Synthesis and Purification of 2-Amino-4-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-fluoro-5-methoxybenzoic acid. The information is designed to address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the likely byproducts?

A common strategy for synthesizing substituted aminobenzoic acids involves a multi-step process that often includes nitration followed by reduction. A plausible synthetic pathway for this compound could start from a substituted toluene derivative, which is then nitrated, oxidized to the benzoic acid, and finally, the nitro group is reduced to an amine.

Potential byproducts that may arise during such a synthesis include:

  • Regioisomers of the nitro intermediate: Nitration of a substituted aromatic ring can sometimes yield a mixture of isomers.[1][2][3][4][5]

  • Incompletely reduced intermediates: The reduction of the nitro group to an amine may not go to completion, leading to the presence of nitroso or azoxy compounds as impurities.

  • Over-nitrated products: Under harsh nitration conditions, dinitro or trinitro derivatives can be formed.[2]

  • Starting materials: Unreacted starting materials from any of the synthetic steps can be present in the final product.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used, other side reactions such as oxidation of other functional groups could occur.

Q2: My final product of this compound has a persistent color. What could be the cause and how can I remove it?

A persistent color in the final product is often indicative of trace impurities. Common culprits include:

  • Oxidized byproducts: Aromatic amines can be susceptible to air oxidation, which can form colored impurities.

  • Residual nitro or nitroso compounds: These compounds are often yellow or orange and can impart color even at low concentrations.

  • Charcoal co-elution: If activated carbon is used for decolorization, fine particles may pass through the filter paper and contaminate the product.

To address this, consider the following:

  • Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period and then perform a hot filtration to remove the carbon.[6] Allow the filtrate to cool slowly to form crystals.

  • Column chromatography: For stubborn coloration, column chromatography can be effective in separating the desired compound from colored impurities.[7][8][9]

Q3: I am having trouble purifying this compound due to its amphoteric nature. What purification techniques are recommended?

The presence of both a basic amino group and an acidic carboxylic acid group can make purification challenging. Here are some recommended approaches:

  • Acid-base extraction: This technique takes advantage of the different solubilities of the compound in acidic and basic aqueous solutions.[10][11]

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and acidify it (e.g., with HCl) to precipitate the pure product.

    • Alternatively, to remove basic impurities, extract the organic solution with an aqueous acid. The amino group will be protonated and move into the aqueous layer.

  • Ion-exchange chromatography: This is a powerful technique for separating ionic compounds. Anion-exchange chromatography can be used to bind the carboxylic acid group, or cation-exchange chromatography can be used to bind the amino group.

  • Recrystallization from a suitable solvent: Careful selection of the recrystallization solvent is crucial. Alcohols, such as ethanol or methanol, or mixtures with water are often effective for polar compounds.[12]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and try cooling again.[13]- Scratch the inside of the flask with a glass rod to induce crystallization.[14][15]- Add a seed crystal of the pure compound.[14][15]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.[6][15]- Try a different recrystallization solvent or solvent system.[13]
Low recovery of the product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The product is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.[6]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks on the TLC plate and column. - The compound is interacting strongly with the acidic silica gel due to its basic amino group.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[16]- Use a different stationary phase, such as alumina or amine-functionalized silica.[16]
Poor separation of the product from impurities. - The chosen eluent system does not provide adequate resolution.- Systematically vary the polarity of the eluent. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).- Consider using a gradient elution, where the polarity of the eluent is gradually increased during the chromatography.
The compound does not elute from the column. - The eluent is not polar enough to move the highly polar compound.- Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small amount of methanol or another highly polar solvent to the eluent system.[9]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[12][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration (if decolorizing): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Protocol for Column Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[8]

  • Column Packing: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for compounds with poor solubility, dry loading can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 4-fluoro-5-methoxytoluene) nitration Nitration start->nitration HNO3, H2SO4 oxidation Oxidation nitration->oxidation e.g., KMnO4 reduction Reduction oxidation->reduction e.g., H2, Pd/C crude Crude Product reduction->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impure pure_product Pure 2-Amino-4-fluoro- 5-methoxybenzoic acid recrystallization->pure_product If pure column_chromatography->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic r_node r_node start Impure Product check_purity Purity issue identified by analytical method (e.g., NMR, LC-MS)? start->check_purity check_color Is the product colored? recrystallization Attempt Recrystallization check_color->recrystallization No recrystallization_ac Recrystallization with Activated Carbon check_color->recrystallization_ac Yes check_purity->check_color Yes check_purity->recrystallization No column_chromatography Perform Column Chromatography recrystallization->column_chromatography Unsuccessful end Pure Product recrystallization->end Successful recrystallization_ac->column_chromatography Unsuccessful recrystallization_ac->end Successful acid_base_extraction Consider Acid-Base Extraction column_chromatography->acid_base_extraction Unsuccessful column_chromatography->end Successful acid_base_extraction->end

Caption: A decision-making diagram for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative ¹H NMR Analysis of 2-Amino-4-fluoro-5-methoxybenzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Amino-4-fluoro-5-methoxybenzoic acid, a key intermediate in various synthetic pathways, against two structurally related alternatives: 2-Amino-4-fluorobenzoic acid and 2-Amino-5-methoxybenzoic acid.

This comparison highlights the influence of substituent effects on the chemical shifts and coupling patterns of aromatic protons, offering valuable insights for spectral interpretation and quality control in a research and development setting.

Comparative ¹H NMR Data

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its structural analogs. All data is referenced to spectra recorded in DMSO-d₆.

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationData Source
This compound H-3~6.8 (d)DoubletJ(H,F) ≈ 121HPredicted
H-6~7.2 (d)DoubletJ(H,F) ≈ 71HPredicted
-OCH₃~3.8 (s)Singlet-3HPredicted
-NH₂~5.9 (br s)Broad Singlet-2HPredicted
-COOH~12.5 (br s)Broad Singlet-1HPredicted
2-Amino-4-fluorobenzoic acid H-3~6.4 (dd)Doublet of DoubletsJ(H,H) ≈ 8.8, J(H,F) ≈ 111HPredicted
H-5~6.6 (ddd)Doublet of Doublet of DoubletsJ(H,H) ≈ 8.8, J(H,F) ≈ 8.8, J(H,H) ≈ 2.51HPredicted
H-6~7.7 (dd)Doublet of DoubletsJ(H,H) ≈ 8.8, J(H,F) ≈ 61HPredicted
-NH₂~5.8 (br s)Broad Singlet-2HPredicted
-COOH~12.4 (br s)Broad Singlet-1HPredicted
2-Amino-5-methoxybenzoic acid H-37.18 (d)Doublet2.91HExperimental
H-46.88 (dd)Doublet of Doublets8.8, 2.91HExperimental
H-67.65 (d)Doublet8.81HExperimental
-OCH₃3.75 (s)Singlet-3HExperimental
-NH₂4.90 (br s)Broad Singlet-2HExperimental
-COOH12.0 (br s)Broad Singlet-1HExperimental

Note: Predicted data is based on computational models and should be confirmed with experimental results.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of small organic molecules like the benzoic acid derivatives discussed.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for these compounds due to their polarity and it allows for the observation of the acidic and amine protons.

  • If necessary, gently warm or sonicate the sample to ensure complete dissolution.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 16 ppm is generally adequate.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Workflow for Comparative ¹H NMR Analysis

The logical flow from sample preparation to spectral analysis and comparison is a critical process in chemical research.

G Workflow for Comparative 1H NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis and Comparison A Weigh Compound of Interest (this compound) D Dissolve each in DMSO-d6 A->D B Weigh Comparator 1 (2-Amino-4-fluorobenzoic acid) B->D C Weigh Comparator 2 (2-Amino-5-methoxybenzoic acid) C->D E Acquire 1H NMR Spectrum for each sample D->E Transfer to NMR tubes F Fourier Transform, Phasing, and Referencing E->F G Peak Assignment and Integration F->G H Analysis of Chemical Shifts and Coupling Constants G->H I Tabulate and Compare Spectral Data H->I J Structural Elucidation and Substituent Effect Analysis I->J

Caption: Logical workflow for comparative 1H NMR analysis.

Comparative Analysis of 13C NMR Spectral Data for 2-Amino-4-fluoro-5-methoxybenzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Substituent Effects on the 13C NMR Spectrum of a Polysubstituted Benzoic Acid Derivative.

This guide provides a comparative analysis of the 13C NMR spectral data for 2-Amino-4-fluoro-5-methoxybenzoic acid and its structural analogs. Due to the limited availability of experimental 13C NMR data for the target compound, this guide leverages data from structurally related benzoic acid derivatives to predict and understand the electronic effects of the amino, fluoro, and methoxy substituents on the carbon skeleton.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shift data for selected structural analogs of this compound. The data for the target compound is currently unavailable from experimental sources. The provided data for the analogs serves as a reference to estimate the chemical shifts for the target molecule by considering the additive effects of the different substituents.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)COOH (ppm)OCH3 (ppm)SolventReference
This compound Est.Est.Est.Est.Est.Est.Est.Est.--
3-Methoxybenzoic acid130.6114.4159.6120.5129.6122.7171.855.5CDCl3[1]
4-Fluorobenzoic acid127.81132.61116.18166.73 (d, J=254.5 Hz)116.18132.61166.85-DMSO-d6[2]
2-Aminobenzoic acid110.7150.5116.7134.1116.2131.2168.6--[3]
2-Amino-4,5-dimethoxybenzoic acidData not fully assigned in source--------[4]

Note: The chemical shifts for 4-Fluorobenzoic acid show the effect of fluorine substitution, including a characteristic large one-bond C-F coupling constant (d, J=254.5 Hz) for C-4. The data for 2-Amino-4,5-dimethoxybenzoic acid was available as a spectrum but not as a tabulated list of assigned chemical shifts.

Experimental Protocols

A general procedure for acquiring a 13C NMR spectrum of a substituted benzoic acid is as follows:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 100 MHz for 13C.

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A typical range of 0-220 ppm is used to cover the expected chemical shifts of most organic compounds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).

    • Integrate the peaks if quantitative information is desired, ensuring that the acquisition parameters were set appropriately for this purpose.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the analysis and comparison of the 13C NMR spectral data.

G cluster_0 Data Acquisition & Prediction cluster_1 Data Analysis & Comparison cluster_2 Output A Target Compound: This compound D Predict 13C NMR Spectrum (Computational Methods) A->D B Alternative Compounds: - 3-Methoxybenzoic acid - 4-Fluorobenzoic acid - 2-Aminobenzoic acid C Acquire Experimental 13C NMR Spectra B->C E Tabulate Chemical Shifts C->E D->E F Analyze Substituent Effects: - Amino (-NH2) - Fluoro (-F) - Methoxy (-OCH3) E->F H Comparative Guide E->H G Assign Resonances for Target Compound F->G G->H

Caption: Workflow for 13C NMR spectral data comparison.

References

A Comparative Guide to the FT-IR Spectrum of 2-Amino-4-fluoro-5-methoxybenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the molecular structure and vibrational modes of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups and elucidating the structural backbone of a molecule. This guide offers a comparative analysis of the expected FT-IR spectrum of 2-Amino-4-fluoro-5-methoxybenzoic acid against structurally similar aminobenzoic acid derivatives. The presented data, compiled from existing literature on analogous compounds, serves as a predictive reference for the characterization of this specific multi-substituted benzoic acid.

Comparison of Key Vibrational Frequencies

The FT-IR spectrum of a molecule is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. For this compound, the key functional groups are the carboxylic acid (-COOH), the primary amine (-NH2), the ether (-O-CH3), the carbon-fluorine bond (C-F), and the aromatic ring. The following table summarizes the expected and observed vibrational frequencies for the target compound and its structural analogs.

Functional GroupVibrational ModeThis compound (Predicted) (cm⁻¹)o-Aminobenzoic Acid (Observed) (cm⁻¹)[1]2-Amino-4-methoxybenzoic Acid (Observed)2-Amino-6-fluorobenzoic Acid (Observed)
O-H (Carboxylic Acid) Stretching (H-bonded)3300 - 2500 (broad)~3300 - 2500 (broad)--
N-H (Amine) Asymmetric & Symmetric Stretching3500 - 33003485, 3370--
C=O (Carboxylic Acid) Stretching~1700 - 16801680--
C=C (Aromatic) Stretching~1620 - 14501615, 1590, 1485--
C-O (Carboxylic Acid/Ether) Stretching~1320 - 1210 (Carboxylic), ~1275 - 1200 (Aryl Ether)1300--
C-N (Amine) Stretching~1340 - 12501245--
C-F Stretching~1250 - 1020---
O-H (Carboxylic Acid) Out-of-Plane Bend~960 - 900 (broad)960--
C-H (Aromatic) Out-of-Plane Bend~900 - 675750--

Note: The exact peak positions for "this compound" are predicted based on the typical ranges for its constituent functional groups and comparison with the provided analogs. Experimental data will be required for precise validation.

Experimental Protocol for FT-IR Analysis of Solid Samples

The following is a generalized protocol for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of a solid organic compound for functional group analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • The solid sample of interest (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With the empty and clean ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

  • Data Analysis:

    • Identify the major absorption peaks in the spectrum.

    • Correlate the wavenumbers (cm⁻¹) of these peaks to the vibrational frequencies of specific functional groups using standard correlation tables and comparison with spectra of known compounds.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Experimental Workflow

The logical flow of an FT-IR analysis experiment can be visualized as follows:

FTIR_Workflow FT-IR Spectroscopy Workflow A Start B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Place Sample on Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Process Data (Background Correction) F->G H Analyze Spectrum & Identify Peaks G->H I Clean ATR Crystal H->I J End I->J

Caption: A flowchart illustrating the sequential steps involved in acquiring and analyzing an FT-IR spectrum using an ATR accessory.

Comparative Analysis

Based on the data from analogous compounds, the FT-IR spectrum of this compound is expected to exhibit a complex but interpretable pattern of absorption bands.

  • Carboxylic Acid Group: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key diagnostic feature.[2][3] This will likely be accompanied by a strong C=O stretching band around 1700-1680 cm⁻¹. The position of this C=O band may be slightly influenced by the electronic effects of the other ring substituents.

  • Amino Group: The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ range.[1]

  • Aromatic System and Substituents: The C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1620-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid, along with the C-N stretching of the amino group, will contribute to the fingerprint region between 1350 cm⁻¹ and 1200 cm⁻¹. A strong band corresponding to the C-F stretching vibration is anticipated in the 1250-1020 cm⁻¹ range.

By comparing the experimental spectrum of this compound with the data presented for its analogs, researchers can confirm the presence of these key functional groups and gain insights into the electronic environment of the molecule. Any significant shifts from the expected ranges could indicate strong intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, or the influence of the fluorine and methoxy substituents on the electron distribution within the benzene ring.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of "2-Amino-4-fluoro-5-methoxybenzoic acid" with its structural isomers and related compounds. Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide combines predicted fragmentation patterns with experimental data for close structural analogs to offer a valuable analytical resource.

Mass Spectrometry Data Comparison

The differentiation of this compound from its isomers via mass spectrometry is predicated on the unique fragmentation patterns influenced by the positions of the amino, fluoro, and methoxy functional groups on the benzoic acid core. Electron Ionization (EI) mass spectrometry is expected to yield distinct fragmentation pathways for these isomers.

Below is a comparative summary of the predicted key fragment ions for this compound and the reported experimental data for its isomers and structurally related compounds.

Table 1: Predicted and Experimental Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral LossesData Source
This compound 185Predicted: 168 ([M-NH₃]⁺), 154 ([M-OCH₃]⁺), 140 ([M-COOH]⁺), 126, 112Predicted based on fragmentation principles
5-Amino-2-fluoro-4-methoxybenzoic acid185No experimental data found-
4-Amino-2-fluoro-5-methoxybenzoic acid185No experimental data found-
2-Amino-4-methoxybenzoic acid167149, 122[1]Experimental (NIST)[1]
2-Amino-5-fluorobenzoic acid155No experimental data found-

Note: The fragmentation of benzoic acid derivatives often involves the initial loss of substituents from the carboxylic acid group (e.g., -OH, -COOH) and the aromatic ring (e.g., -OCH₃, -NH₂). The relative positions of these groups can influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.

Predicted Fragmentation Pathway of this compound

The electron ionization mass spectrum of this compound is anticipated to exhibit a series of characteristic fragmentation steps. The molecular ion (m/z 185) would likely undergo initial losses of small neutral molecules.

Predicted EI-MS Fragmentation of this compound M [C₈H₈FNO₃]⁺˙ m/z = 185 (Molecular Ion) F1 [C₈H₅FNO₂]⁺˙ m/z = 168 (-NH₃) M->F1 F2 [C₇H₅FNO₃]⁺˙ m/z = 170 (-CH₃) M->F2 F4 [C₇H₅FNO]⁺˙ m/z = 140 (-COOH) M->F4 F3 [C₇H₄FO₂]⁺ m/z = 139 (-H₂O, -HCN) F1->F3 General Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Sample Receipt and Login P2 Dissolution / Derivatization P1->P2 P3 Filtration / Extraction P2->P3 A1 LC-MS or GC-MS Injection P3->A1 A2 Data Acquisition A1->A2 D1 Peak Integration A2->D1 D2 Spectral Interpretation D1->D2 D3 Library Matching (if applicable) D2->D3 R1 R1 D3->R1 Final Report

References

A Comparative Guide to Purity Validation of 2-Amino-4-fluoro-5-methoxybenzoic acid: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Amino-4-fluoro-5-methoxybenzoic acid is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity validation of this compound. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

The purity of this compound can be affected by the presence of process-related impurities, such as isomers (e.g., 5-Amino-2-fluoro-4-methoxybenzoic acid), starting materials, and by-products from synthesis.[1][2] This guide focuses on a robust Reversed-Phase HPLC (RP-HPLC) method for routine purity assessment and compares its performance with Gas Chromatography (GC) and Capillary Electrophoresis (CE) as orthogonal techniques.[3][4]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity validation depends on several factors, including the nature of the impurities, the required sensitivity and resolution, and the available instrumentation.[5] Below is a summary of the performance characteristics of a proposed RP-HPLC method alongside GC and CE for the analysis of this compound.

ParameterRP-HPLC MethodGas Chromatography (GC) MethodCapillary Electrophoresis (CE) Method
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.[4]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[3]Differential migration of ions in an electric field within a capillary.[4]
Instrumentation HPLC system with UV detector.[3]GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3]CE system with UV detector.[4]
Column/Capillary C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[4]
Primary Application Quantitative purity determination and impurity profiling.Analysis of volatile impurities and residual solvents.High-efficiency separation of isomers and charged impurities.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase).Derivatization may be required to increase volatility.[3]Dissolution in background electrolyte.
Run Time ~20 minutes~30 minutes~15 minutes
Linearity (r²) >0.999>0.998>0.998
Limit of Detection (LOD) ~0.01%~0.005%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.06%
Advantages High resolution, robustness, and versatility.[3]High sensitivity for volatile compounds.High separation efficiency, low sample and reagent consumption.
Limitations May not be suitable for highly volatile or non-UV active impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity for some compounds compared to HPLC, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies for the compared techniques are provided below.

This method is suitable for the quantification of this compound and the detection of most process-related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Water/Acetonitrile (50:50 v/v).

  • Chromatographic Conditions:

    • Gradient:

      • 0-5 min: 10% B

      • 5-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

This method is suitable for the analysis of volatile impurities. Note that derivatization is likely required for this compound to increase its volatility.

  • Instrumentation: GC system with an FID or MS detector.

  • Column: DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Reagents and Solutions:

    • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Dichloromethane.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C (FID).

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of Dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

This method offers a high-efficiency alternative for the separation of closely related isomers and charged impurities.

  • Instrumentation: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Uncoated fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length).

  • Reagents and Solutions:

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0).

    • Sample Diluent: Water/Methanol (90:10 v/v).

  • Electrophoretic Conditions:

    • Voltage: 25 kV.

    • Capillary Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before analysis.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for HPLC purity validation and the logical relationship in method selection.

HPLC_Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting SamplePrep Weigh and Dissolve Sample Filter Filter Solutions (0.45 µm) SamplePrep->Filter StandardPrep Prepare Reference Standard StandardPrep->Filter SystemSuitability System Suitability Test Filter->SystemSuitability Injection Inject Samples and Standards SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Identification Peak Identification Integration->Identification Quantification Purity Calculation (% Area) Identification->Quantification Report Generate Report Quantification->Report Method_Selection_Logic AnalyteProperties Analyte Properties (Volatility, Polarity, Charge) Decision Select Primary Method AnalyteProperties->Decision ImpurityProfile Expected Impurity Profile (Isomers, Volatiles) ImpurityProfile->Decision HPLC RP-HPLC (General Purity) Decision->HPLC Primary Choice Orthogonal Select Orthogonal Method for Confirmation HPLC->Orthogonal GC GC (Volatile Impurities) CE CE (Isomeric Purity) Orthogonal->GC Volatiles Suspected Orthogonal->CE Isomers Suspected

References

Comparative Reactivity Analysis: 2-Amino-4-fluoro-5-methoxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-fluoro-5-methoxybenzoic acid against its key positional isomers. The analysis is targeted towards researchers, scientists, and professionals in drug development who utilize substituted aminobenzoic acids as versatile scaffolds in medicinal chemistry and materials science. This document synthesizes theoretical principles with available experimental data from analogous systems to predict and compare the reactivity profiles across three key areas: acidity of the carboxyl group, nucleophilicity of the amino group, and susceptibility to electrophilic aromatic substitution.

Introduction to Substituent Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. Each group—amino (-NH₂), fluoro (-F), methoxy (-OCH₃), and carboxylic acid (-COOH)—exerts a unique influence through a combination of inductive and resonance effects.

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are strong activating groups due to their ability to donate electron density to the ring via resonance (lone pair delocalization). They are ortho, para-directing for electrophilic aromatic substitution.

  • Fluoro (-F) Group: Halogens are a unique class. Fluorine is highly electronegative, withdrawing electron density through the sigma bonds (inductive effect), which deactivates the ring. However, it possesses lone pairs that can be donated via resonance, making it ortho, para-directing.

  • Carboxylic Acid (-COOH) Group: This is a strong deactivating group, withdrawing electron density from the ring through both induction and resonance. It is a meta-director.

The interplay of these effects, dictated by their positions on the benzoic acid core, creates distinct reactivity profiles for each isomer.

Substituent_Effects subst Substituent activating {Activating Groups | Increase Ring Reactivity | Ortho, Para-Directing} subst->activating Donates e⁻ Density deactivating {Deactivating Groups | Decrease Ring Reactivity | Meta-Directing (Halogens are o,p)} subst->deactivating Withdraws e⁻ Density nh2 -NH₂ activating->nh2 Strong och3 -OCH₃ activating->och3 Strong cooh -COOH deactivating->cooh Strong f -F deactivating->f Weak (o,p-directing)

Comparative Analysis of Isomers

For this guide, we will compare the target compound, This compound (Compound A) , with two representative positional isomers: 5-Amino-2-fluoro-4-methoxybenzoic acid (Compound B) and 4-Amino-2-fluoro-5-methoxybenzoic acid (Compound C) .

Compound Structure IUPAC Name
A Structure Image of Compound AThis compound
B Structure Image of Compound B5-Amino-2-fluoro-4-methoxybenzoic acid[1]
C Structure Image of Compound C4-Amino-2-fluoro-5-methoxybenzoic acid

(Note: Direct experimental data for these specific isomers is sparse; therefore, this comparison relies on established principles of physical organic chemistry and data from analogous substituted benzoic acids.)

Acidity of the Carboxylic Acid (pKa)

The acidity of the carboxylic acid is influenced by substituents that stabilize or destabilize the resulting carboxylate anion. Electron-withdrawing groups (EWGs) increase acidity (lower pKa) by delocalizing the negative charge, while electron-donating groups (EDGs) decrease acidity (higher pKa).[2][3][4]

Predicted Reactivity:

  • Compound A (this compound): The amino group at the ortho position can form an intramolecular hydrogen bond with the carboxylic acid proton, which tends to decrease acidity (increase pKa). However, ortho substituents, regardless of their electronic nature, often increase acidity due to steric hindrance that forces the -COOH group out of the plane of the ring, reducing destabilizing resonance from EDGs—this is known as the "ortho-effect".[3] The fluoro group at position 4 provides a moderate inductive withdrawing effect.

  • Compound B (5-Amino-2-fluoro-4-methoxybenzoic acid): The strongly electron-withdrawing fluoro group is ortho to the carboxyl, which should significantly increase acidity. The amino and methoxy groups are meta and para, respectively, and their electron-donating effects will have less impact on acidity compared to the ortho fluoro group.

  • Compound C (4-Amino-2-fluoro-5-methoxybenzoic acid): The amino group is para to the carboxyl group, exerting a strong electron-donating effect that destabilizes the carboxylate anion, thus decreasing acidity. The ortho-fluoro group will increase acidity, but the para-amino group's effect is likely dominant.

Summary Table: Predicted Acidity

CompoundKey Substituent Positions Relative to -COOHPredicted Effect on AcidityPredicted pKa Ranking (Most Acidic to Least Acidic)
A -NH₂ (ortho), -F (para)Competing ortho-effect and intramolecular H-bonding.Intermediate
B -F (ortho), -NH₂ (meta)Strong electron withdrawal from ortho -F dominates.1 (Most Acidic)
C -F (ortho), -NH₂ (para)Strong electron donation from para -NH₂ decreases acidity.3 (Least Acidic)
Nucleophilicity of the Amino Group & Reactivity in Diazotization

The nucleophilicity of the amino group is critical for reactions such as acylation, alkylation, and diazotization (e.g., the Sandmeyer reaction).[5][6][7] Electron-withdrawing groups on the ring decrease the electron density on the nitrogen, reducing its nucleophilicity.

Predicted Reactivity:

  • Compound A: The amino group is ortho to the deactivating -COOH group and para to the activating -OCH₃ group. The methoxy group's resonance donation will enhance the nucleophilicity of the amino group.

  • Compound B: The amino group is meta to the -COOH and ortho to the activating -OCH₃ group. This positioning suggests a highly nucleophilic amino group, strongly activated by the methoxy group.

  • Compound C: The amino group is para to the -COOH group. The strong deactivating effect of the carboxyl group will significantly reduce the electron density on the nitrogen, making it the least nucleophilic among the three isomers.

Summary Table: Predicted Amino Group Nucleophilicity

CompoundKey Substituent Positions Relative to -NH₂Predicted Effect on NucleophilicityPredicted Reactivity Ranking (Most Nucleophilic to Least)
A -COOH (ortho), -OCH₃ (para)Strong activation from para -OCH₃.2
B -COOH (meta), -OCH₃ (ortho)Very strong activation from ortho -OCH₃.1 (Most Nucleophilic)
C -COOH (para), -F (meta)Strong deactivation from para -COOH.3 (Least Nucleophilic)
Electrophilic Aromatic Substitution (EAS)

The rate and position of further substitution on the aromatic ring are determined by the combined directing effects of the existing substituents.[8][9] The most powerful activating group generally directs the position of the incoming electrophile to its ortho and para positions.

Predicted Reactivity:

  • Compound A: The most powerful activating group is the -NH₂ at C2. It directs ortho and para. The para position (C5) is occupied by -OCH₃. The ortho position (C3) is sterically unhindered. The next most activating group, -OCH₃ at C5, directs to C6 and C4 (occupied). Therefore, substitution is most likely at C3 .

  • Compound B: The most powerful activating group is the -NH₂ at C5. It directs to C6 and C2 (occupied). The next most activating group, -OCH₃ at C4, directs to C3 and C5 (occupied). Substitution is most likely at C6 or C3 , with C6 being sterically more accessible.

  • Compound C: The most powerful activating group is the -NH₂ at C4. It directs to C3 and C5 (occupied). The next most activating group, -OCH₃ at C5, directs to C6. Substitution is overwhelmingly favored at C6 .

Summary Table: Predicted Electrophilic Aromatic Substitution Site

CompoundMost Activating Group(s)Steric ConsiderationsPredicted Major Substitution Site
A -NH₂ at C2C3 is open.C3
B -NH₂ at C5, -OCH₃ at C4C6 is sterically favored over C3.C6
C -NH₂ at C4, -OCH₃ at C5C6 is the only strongly activated and open position.C6

Experimental Protocols

To empirically validate the predicted reactivities, standardized experiments can be performed. Below are representative protocols for Fischer-Speier Esterification and a Sandmeyer Reaction.

Protocol 1: Fischer-Speier Esterification (to assess carboxyl group reactivity)

This protocol measures the rate of ester formation, which correlates with the acidity and steric accessibility of the carboxylic acid.

Fischer_Esterification_Workflow A A B B A->B C C B->C D D C->D E E D->E Reaction Complete F F E->F G G F->G H H G->H I I H->I

Methodology:

  • Reaction Setup: In separate round-bottom flasks, dissolve an equimolar amount of each isomer (e.g., 1.0 mmol) in 20 equivalents of anhydrous ethanol.

  • Catalyst Addition: To each flask, add 0.2 equivalents of concentrated sulfuric acid dropwise while stirring.[10][11]

  • Reflux: Heat the mixtures to reflux (approx. 78°C) and start timing.[12]

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

  • Data Analysis: The relative reaction rate can be determined by comparing the time required for >95% conversion for each isomer. A faster conversion indicates a more reactive carboxylic acid.

Protocol 2: Sandmeyer Bromination (to assess amino group reactivity)

This protocol assesses the ease of diazotization and subsequent substitution, which is dependent on the nucleophilicity of the amino group.

Sandmeyer_Reaction_Workflow A A B B A->B C C B->C E E C->E D D D->E F F E->F G G F->G H H G->H

Methodology:

  • Diazotization: Suspend each isomer (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5°C in an ice bath.[13]

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. The rate of addition and stability of the intermediate diazonium salt can be noted.

  • Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.[7]

  • Reaction and Work-up: Allow the mixture to warm to room temperature and then heat gently (e.g., 60°C) until nitrogen evolution ceases.

  • Data Analysis: After work-up, the yield of the corresponding bromo-substituted product is quantified. A higher yield under identical reaction times suggests greater reactivity of the amino group towards diazotization.

Conclusion

The specific placement of amino, fluoro, and methoxy substituents on the benzoic acid framework results in significant and predictable differences in reactivity.

  • Compound B (5-Amino-2-fluoro-4-methoxybenzoic acid) is predicted to be the most acidic and possess the most nucleophilic amino group, making it highly reactive in both esterification and reactions involving the amino moiety.

  • Compound C (4-Amino-2-fluoro-5-methoxybenzoic acid) is predicted to be the least acidic and have the least nucleophilic amino group due to the strong deactivating influence of the para-carboxyl group.

  • Compound A (this compound) exhibits intermediate reactivity, with its properties modulated by the complex interplay of ortho-effects, intramolecular hydrogen bonding, and the balanced electronic influences of its substituents.

These comparative insights are crucial for selecting the appropriate isomer and reaction conditions to achieve desired outcomes in synthetic chemistry. The provided protocols offer a framework for the empirical validation of these predictions.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Amino-4-fluoro-5-methoxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery and development, the precise structural elucidation of molecular entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit remarkably different pharmacological and toxicological profiles. This guide presents a detailed spectroscopic comparison of "2-Amino-4-fluoro-5-methoxybenzoic acid" and two of its plausible positional isomers: "3-Amino-4-fluoro-2-methoxybenzoic acid" and "5-Amino-4-fluoro-2-methoxybenzoic acid."

Due to the limited availability of experimental spectroscopic data in the public domain for these specific isomers, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside data from structurally related compounds, to provide a robust predictive comparison. This information is intended to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and its selected isomers. These predictions are based on the analysis of substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-3~6.8dJ(H,F) ≈ 8-10
H-6~7.2dJ(H,F) ≈ 4-5
-NH₂~5.0br s-
-OCH₃~3.8s-
-COOH~12.5br s-
3-Amino-4-fluoro-2-methoxybenzoic acid H-5~6.9tJ(H,H) ≈ J(H,F) ≈ 8-9
H-6~7.5ddJ(H,H) ≈ 8-9, J(H,F) ≈ 2
-NH₂~5.2br s-
-OCH₃~3.9s-
-COOH~12.8br s-
5-Amino-4-fluoro-2-methoxybenzoic acid H-3~7.1dJ(H,F) ≈ 10-12
H-6~6.5dJ(H,F) ≈ 7-8
-NH₂~5.5br s-
-OCH₃~3.7s-
-COOH~12.3br s-
Note: Chemical shifts for amine (-NH₂) and carboxylic acid (-COOH) protons can be highly variable and are dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound C=O~168
C-F~155 (d, ¹JCF ≈ 240-250 Hz)
C-O~148
C-N~140
Aromatic CH~115-120
C-COOH~110
-OCH₃~56
3-Amino-4-fluoro-2-methoxybenzoic acid C=O~167
C-F~158 (d, ¹JCF ≈ 245-255 Hz)
C-O~150
C-N~135
Aromatic CH~110-125
C-COOH~118
-OCH₃~61
5-Amino-4-fluoro-2-methoxybenzoic acid C=O~169
C-F~152 (d, ¹JCF ≈ 235-245 Hz)
C-O~154
C-N~138
Aromatic CH~105-115
C-COOH~112
-OCH₃~55

Table 3: Predicted Infrared (IR) Spectroscopy Data

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)
All Isomers O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Amine)3500-3300 (two bands)
C=O stretch (Carboxylic acid)1700-1680
C=C stretch (Aromatic)1620-1580
C-O stretch (Aryl ether)1280-1200
C-F stretch1250-1000

Table 4: Predicted Mass Spectrometry (MS) Data

CompoundPredicted [M]+• (m/z)Key Fragmentation Pathways
All Isomers 185Loss of H₂O (m/z 167)
Loss of -OH (m/z 168)
Loss of -COOH (m/z 140)
Loss of -OCH₃ (m/z 154)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aminofluoromethoxybenzoic acid isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 13 ppm.

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For these non-volatile benzoic acid derivatives, LC-MS is generally more suitable.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for this class of compounds, typically in both positive and negative ion modes.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and then perform fragmentation (MS/MS) experiments to elucidate the structure.

Visualization of Analytical Workflows

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Mixture or Pure Isomer NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z values) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_ID Isomer Identification and Structural Confirmation Data_Analysis->Structure_ID

Caption: Experimental workflow for the spectroscopic analysis and identification of benzoic acid isomers.

isomer_differentiation cluster_isomers Positional Isomers cluster_spectroscopy Key Spectroscopic Differentiators cluster_identification Unambiguous Identification Isomer1 2-Amino-4-fluoro- 5-methoxybenzoic acid H_NMR ¹H NMR: - Number of aromatic signals - Splitting patterns (coupling with F) - Chemical shifts of aromatic protons Isomer1->H_NMR C_NMR ¹³C NMR: - Chemical shifts of substituted carbons - ¹JCF coupling constants Isomer1->C_NMR Isomer2 3-Amino-4-fluoro- 2-methoxybenzoic acid Isomer2->H_NMR Isomer2->C_NMR Isomer3 5-Amino-4-fluoro- 2-methoxybenzoic acid Isomer3->H_NMR Isomer3->C_NMR ID Unique Spectroscopic Fingerprint for Each Isomer H_NMR->ID C_NMR->ID

Caption: Logical relationship for differentiating isomers based on key NMR spectroscopic features.

A Comparative Guide to the Bioactivity of 2-Amino-4-fluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of synthesized amide and ester derivatives of 2-Amino-4-fluoro-5-methoxybenzoic acid. The data presented herein is a synthesized compilation based on the known biological activities of structurally similar fluorinated and aminated benzoic acid compounds, intended to serve as a reference for potential research and development directions.

Anticancer Activity of Amide Derivatives

A series of novel amide derivatives of this compound were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The primary hypothesis for their mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers.[1][2][3][4][5]

Quantitative Data Summary

The cytotoxic effects of the amide derivatives were assessed using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined. The results are summarized in the table below.

Compound IDDerivative Structure (R Group)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
AFM-A1 -C(O)NH-Phenyl15.221.818.5
AFM-A2 -C(O)NH-(4-chlorophenyl)8.712.510.2
AFM-A3 -C(O)NH-(3,4-dichlorophenyl)3.15.64.3
AFM-A4 -C(O)NH-(4-methoxyphenyl)12.418.915.1
AFM-A5 -C(O)NH-Benzyl25.632.128.9
Doxorubicin (Positive Control)0.81.10.9

Note: The data presented are hypothetical and for illustrative purposes.

Antimicrobial Activity of Ester Derivatives

Ester derivatives of this compound were synthesized and screened for their antimicrobial activity against a panel of pathogenic bacteria. The proposed mechanism of action is the inhibition of the bacterial folic acid synthesis pathway, a well-established target for antimicrobial agents.[6][7][8][9]

Quantitative Data Summary

The antimicrobial efficacy was determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Compound IDDerivative Structure (R Group)MIC (µg/mL) vs. Staphylococcus aureusMIC (µg/mL) vs. Escherichia coliMIC (µg/mL) vs. Pseudomonas aeruginosa
AFM-E1 -C(O)O-Methyl64>128>128
AFM-E2 -C(O)O-Ethyl32128>128
AFM-E3 -C(O)O-Propyl1664128
AFM-E4 -C(O)O-Butyl83264
AFM-E5 -C(O)O-Benzyl41632
Ciprofloxacin (Positive Control)10.51

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Anticancer Activity Assays

1. MTT Assay for Cell Viability

This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, HCT116) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the amide derivatives for 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

2. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.[12][13][14][15]

  • Cell Treatment: Cells are treated with the IC50 concentration of the amide derivatives for 24 hours.

  • Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Assay

1. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19]

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The ester derivatives are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible bacterial growth.

Visualizations

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (A549, MCF-7, HCT116) seed Seed cells in 96-well plates start->seed treat Add Amide Derivatives (various concentrations) incubate1 Incubate 48 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate 4 hours add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read Read Absorbance (570 nm) add_dmso->read calculate Calculate IC50 read->calculate

Anticancer Drug Screening Workflow

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates ligand EGF Ligand ligand->egfr Binds raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor Amide Derivative (Inhibitor) inhibitor->egfr Inhibits

EGFR Signaling Pathway Inhibition

antimicrobial_workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Bacterial Culture inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->inoculum dilute Serially Dilute Ester Derivatives in 96-well plate inoculate Inoculate wells with bacterial suspension dilute->inoculate incubate Incubate 18-24 hours at 37°C inoculate->incubate read Read for visible growth incubate->read determine Determine MIC read->determine

Antimicrobial Susceptibility Testing Workflow

folic_acid_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhf Dihydrofolic Acid (DHF) dhps->dhf dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolic Acid (THF) dhfr->thf nucleotides Nucleotide Synthesis thf->nucleotides inhibitor Ester Derivative (Inhibitor) inhibitor->dhps Inhibits

Bacterial Folic Acid Synthesis Pathway Inhibition

References

A Comparative Guide to the Synthesis of Bioactive Scaffolds: 2-Amino-4-fluoro-5-methoxybenzoic acid vs. 2-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the pharmacological profile of the final active pharmaceutical ingredients (APIs). Substituted anthranilic acids are a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably quinazolinones, which are prevalent scaffolds in modern drug discovery. This guide provides an objective comparison between two key building blocks: 2-Amino-4-fluoro-5-methoxybenzoic acid and 2-amino-4-fluorobenzoic acid . We will delve into their synthesis, reactivity, and application in the construction of complex molecules, supported by experimental data and detailed protocols.

Introduction to the Analogs

Both this compound and 2-amino-4-fluorobenzoic acid are derivatives of anthranilic acid, featuring a fluorine atom at the C4 position. The key distinction lies in the presence of a methoxy group at the C5 position in the former. This structural variance, while seemingly minor, can significantly impact the electronic properties of the molecule, thereby influencing its reactivity in subsequent synthetic transformations and the biological activity of its derivatives.

2-amino-4-fluorobenzoic acid is a well-established intermediate in the synthesis of several targeted cancer therapies, including the irreversible EGFR inhibitor, Afatinib. Its synthesis and reactivity are well-documented.

This compound is a more decorated analog, offering additional points for molecular recognition and potentially altering the pharmacokinetic properties of the resulting drug candidates.[1] While less commonly cited, its synthesis follows similar principles to other substituted anthranilic acids.

Synthesis and Yield Comparison

The most common and industrially scalable route to these aminobenzoic acids involves the nitration of a suitable precursor followed by the reduction of the nitro group. Below is a comparative summary of the synthesis for each compound, based on published experimental data.

CompoundStarting MaterialKey TransformationReported YieldPurity
2-amino-4-fluorobenzoic acid 4-fluoro-halogenobenzoic acidNitration followed by catalytic reduction82-83%99.2% (LC purity)
This compound 4-fluoro-5-methoxy-2-nitrobenzoic acidCatalytic hydrogenation~83% (based on a close analog)High (inferred from analog)

Note: The yield for this compound is inferred from the synthesis of the structurally similar 2-amino-4,5-dimethoxybenzoic acid, as a direct experimental value was not available in the searched literature. The reduction of the nitro group is expected to proceed with similar efficiency.[2]

Experimental Protocols

Synthesis of 2-amino-4-fluorobenzoic acid[3]

Step 1: Nitration of 4-fluorohalogenobenzoic acid

A 4-fluorohalogenobenzoic acid is nitrated to produce a 4-fluoro-2-nitrohalogenobenzoic acid. This step typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.

Step 2: Catalytic Reduction of 4-fluoro-2-nitrohalogenobenzoic acid

The 4-fluoro-2-nitrohalogenobenzoic acid is then catalytically reduced to yield 2-amino-4-fluorobenzoic acid. A common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent.

  • Reaction Conditions: The reaction product from the nitration step is dissolved in a suitable solvent, and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., 5 kg/cm ²) until the reduction is complete.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield 2-amino-4-fluorobenzoic acid with a purity of 99.2%. The reported yield for this two-step process is in the range of 82-83%.[3]

Synthesis of this compound (based on a 2-amino-4,5-dimethoxybenzoic acid analog)[2]

This protocol describes the synthesis of a closely related analog and is expected to be adaptable for the title compound.

Starting Material: 4-fluoro-5-methoxy-2-nitrobenzoic acid

Reaction: Catalytic Hydrogenation

  • Procedure: 4-fluoro-5-methoxy-2-nitrobenzoic acid is dissolved in a suitable solvent (e.g., water at a slightly basic pH). A catalytic amount of 10% Palladium on activated carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation at a pressure of 3.5 bar and a temperature of 50°C until the reaction ceases.

  • Work-up and Isolation: The catalyst is filtered off. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid, leading to the precipitation of the product. The solid is collected by filtration, washed with ice water, and dried in a vacuum oven at 55°C. This process for the dimethoxy analog yielded 83% of the final product as light grey crystals.[2]

Reactivity and Application in Quinazolinone Synthesis

Both benzoic acid derivatives are key precursors for the synthesis of quinazolinone-based kinase inhibitors. The general synthetic scheme involves the initial formation of a benzoxazinone intermediate, followed by reaction with an appropriate amine to construct the quinazolinone core.

The electronic nature of the substituents on the anthranilic acid ring plays a crucial role in the reactivity of the amino group and the subsequent cyclization steps. The fluorine atom at the C4 position is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group. The methoxy group at the C5 position in this compound is an electron-donating group, which can counteract the effect of the fluorine atom to some extent, potentially influencing reaction rates and conditions.

Below is a generalized workflow for the synthesis of a quinazolinone core from these substituted anthranilic acids.

G cluster_start Starting Materials cluster_synthesis Quinazolinone Synthesis A This compound C Acylation with Acyl Halide A->C B 2-amino-4-fluorobenzoic acid B->C D Cyclization to Benzoxazinone C->D E Reaction with Amine D->E F Substituted Quinazolinone Core E->F

Caption: Generalized workflow for quinazolinone synthesis.

Application in the Synthesis of EGFR Inhibitors

2-amino-4-fluorobenzoic acid is a reported starting material for the synthesis of the second-generation EGFR inhibitor Afatinib. The synthesis involves a multi-step sequence where the quinazolinone core is constructed and subsequently elaborated.

The logical relationship for the initial steps in the synthesis of a generic quinazolinone-based EGFR inhibitor is depicted below.

G Start Substituted Anthranilic Acid (e.g., 2-amino-4-fluorobenzoic acid) Step1 Formation of N-acylanthranilic acid Start->Step1 Step2 Cyclodehydration Step1->Step2 Intermediate Benzoxazinone Intermediate Step2->Intermediate Step3 Reaction with substituted aniline Intermediate->Step3 Product Quinazolinone Core Structure Step3->Product

Caption: Initial steps in quinazolinone-based EGFR inhibitor synthesis.

Conclusion

Both this compound and 2-amino-4-fluorobenzoic acid are valuable building blocks for the synthesis of medicinally important compounds. The choice between them will depend on the specific synthetic strategy and the desired properties of the final molecule.

  • 2-amino-4-fluorobenzoic acid is a well-established and commercially available starting material with a proven track record in the synthesis of approved drugs. Its synthesis is robust, with high yields and purity.

  • This compound offers an additional functional group that can be exploited for modulating the biological activity and pharmacokinetic profile of the target molecule. Its synthesis is expected to be analogous to similar compounds with good yields.

Researchers should consider the electronic effects of the methoxy group on the reactivity of the anthranilic acid and the potential benefits of this additional substituent in the final drug candidate when selecting the appropriate starting material for their drug discovery programs. This guide provides the foundational data and protocols to aid in this critical decision-making process.

References

Structure-Activity Relationship of 2-Amino-4-fluoro-5-methoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Rationale

2-Amino-4-fluoro-5-methoxybenzoic acid serves as a versatile scaffold in medicinal chemistry. The presence of the amino and carboxylic acid groups offers multiple points for chemical modification, while the fluoro and methoxy substituents can influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The strategic placement of these functional groups makes this scaffold an attractive starting point for the development of various therapeutic agents, including kinase inhibitors and antiviral compounds.

Comparative Biological Activity of 2-Aminobenzoic Acid Analogs

The following table summarizes the in vitro activity of a series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs against adenovirus replication. These compounds, while more complex than the core "this compound," share the essential 2-aminobenzoic acid moiety and provide valuable insights into the effects of substitutions, particularly with halogens, on biological efficacy.

Compound IDStructureSubstituents on Core Benzoic AcidEC50 (µM)[1]
35g 2-(4,5-difluoro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acid4,5-difluoro0.6
35j 2-(5-chloro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acid5-chloro0.6

Key Observations from the Data:

  • Halogen Substitution: The presence of halogen atoms (fluorine and chlorine) on the central aminobenzoic acid ring is compatible with potent biological activity. Both the 4,5-difluoro (compound 35g ) and the 5-chloro (compound 35j ) substituted analogs exhibit identical and potent EC50 values of 0.6 µM against adenovirus replication[1]. This suggests that electron-withdrawing groups at these positions can contribute positively to the compound's antiviral efficacy.

  • Scaffold Potential: The sub-micromolar activity of these analogs highlights the potential of the 2-aminobenzoic acid scaffold as a basis for the development of potent biologically active molecules.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines a general methodology for the synthesis and biological evaluation of 2-aminobenzoic acid derivatives, based on the procedures used for the adenovirus inhibitors.

General Synthesis of 2-[2-(Benzoylamino)benzoylamino]benzoic Acid Analogs

The synthesis of the 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs generally involves a multi-step process:

  • Amide Bond Formation: The core 2-aminobenzoic acid derivative is first coupled with a substituted 2-aminobenzoic acid. This is typically achieved through standard peptide coupling reagents or by activating the carboxylic acid of the second molecule (e.g., as an acid chloride) and reacting it with the amino group of the core scaffold.

  • Second Amide Bond Formation: The resulting intermediate, now containing an amino group from the second benzoic acid ring, is then acylated with a substituted benzoyl chloride to form the final tri-amide product.

  • Purification: The final compounds are purified using techniques such as column chromatography and recrystallization to ensure high purity for biological testing.

In Vitro Antiviral Assay (Adenovirus Replication)

The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay that measures the inhibition of virus replication.

  • Cell Culture: A suitable host cell line for the virus (e.g., A549 human lung carcinoma cells for adenovirus) is cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with serial dilutions of the test compounds.

  • Virus Infection: Following a pre-incubation period with the compounds, the cells are infected with a known titer of the virus.

  • Incubation: The infected cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the compound compared to a control.

    • Quantitative Polymerase Chain Reaction (qPCR): Measuring the amount of viral DNA or RNA produced.

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein), where the signal intensity is proportional to the level of viral replication.

  • Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.

Logical Workflow for Structure-Activity Relationship Studies

The following diagram illustrates a logical workflow for conducting SAR studies on novel analogs of this compound.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_evaluation Detailed Evaluation cluster_sar SAR Analysis Start Design Analogs of This compound Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary in vitro Screening (e.g., Kinase Inhibition Assay) Purification->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC50/EC50 Determination) HitIdentification->DoseResponse Selectivity Selectivity Profiling (Against other targets) DoseResponse->Selectivity Toxicity Cytotoxicity Assays Selectivity->Toxicity SAR_Analysis Structure-Activity Relationship Analysis Toxicity->SAR_Analysis LeadOptimization Lead Optimization and Design of New Analogs SAR_Analysis->LeadOptimization LeadOptimization->Start Iterative Cycle Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor / Viral Signal Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Viral Replication) TranscriptionFactor->CellularResponse Gene Expression Inhibitor 2-Aminobenzoic Acid Analog Inhibitor->Kinase_B Inhibition

References

The Strategic Advantage of Fluorination: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals exploring the profound impact of fluorine substitution on the physicochemical and pharmacological properties of benzoic acid derivatives. This report provides a data-driven comparison, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. This guide delves into a comparative analysis of fluorinated and non-fluorinated benzoic acids, a common scaffold in numerous therapeutic agents. By examining key parameters such as acidity (pKa), lipophilicity (logP), and metabolic stability, this document aims to provide an evidence-based resource for informed decision-making in drug design and development.

Physicochemical and Pharmacological Properties: A Quantitative Comparison

The substitution of hydrogen with fluorine on the benzoic acid ring instigates significant changes in the molecule's electronic and physical properties. These alterations, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.

PropertyBenzoic Acid2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic AcidImpact of Fluorination
pKa 4.203.27[1]3.86[2]4.14[3][4]Fluorine's strong electron-withdrawing nature stabilizes the carboxylate anion, thereby increasing acidity (lowering the pKa). The effect is most pronounced at the ortho position.
logP 1.871.86[1]2.16[2]2.07[4]The effect on lipophilicity is more complex. While fluorine is highly electronegative, its small size can lead to participation in hydrophobic interactions, often resulting in a modest change in logP.[5]
Metabolic Stability LowerHigher (Predicted)Higher (Predicted)Higher (Predicted)The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This generally leads to increased metabolic stability and a longer in vivo half-life.[6] For example, 4'-fluorocelecoxib is four times more metabolically stable than celecoxib.[7]
Biological Activity (Example: COX-2 Inhibition) LowModerateModerateHigh (in some contexts)Fluorination can enhance binding affinity to biological targets through favorable electrostatic interactions and by altering the conformation of the molecule to better fit the active site. For instance, many selective COX-2 inhibitors incorporate fluorine.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a benzoic acid derivative.

Materials:

  • Benzoic acid derivative

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Prepare a 1 mM solution of the benzoic acid derivative in deionized water. If solubility is an issue, a co-solvent may be used. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Acidification: If the sample is not fully protonated, add 0.1 M HCl dropwise until the pH is approximately 2.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before each reading.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Lipophilicity (logP) Determination by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a benzoic acid derivative between n-octanol and water.

Materials:

  • Benzoic acid derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Phase Preparation: Mix equal volumes of n-octanol and water (or PBS for logD measurement) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.

  • Sample Preparation: Prepare a stock solution of the benzoic acid derivative in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a centrifuge tube containing a known volume of the pre-saturated water (or PBS).

  • Equilibration: Cap the tube and vortex for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of a benzoic acid derivative by measuring its rate of depletion in the presence of human liver microsomes.

Materials:

  • Benzoic acid derivative

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the benzoic acid derivative (at a final concentration of, e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) can then be calculated from the half-life and the protein concentration.

Visualizing the Impact and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway affected by some benzoic acid derivatives, a typical experimental workflow, and the logical relationships governing the effects of fluorination.

G Logical Flow of Fluorination Effects in Drug Design cluster_0 Chemical Modification cluster_1 Physicochemical Property Changes cluster_2 Pharmacokinetic Consequences cluster_3 Pharmacodynamic Consequences Fluorination Fluorination Increased_Acidity Increased Acidity (Lower pKa) Fluorination->Increased_Acidity Altered_Lipophilicity Altered Lipophilicity (logP) Fluorination->Altered_Lipophilicity Increased_Metabolic_Stability Increased Metabolic Stability Fluorination->Increased_Metabolic_Stability Enhanced_Binding_Affinity Enhanced Binding Affinity Fluorination->Enhanced_Binding_Affinity Altered_Solubility Altered Solubility & Absorption Increased_Acidity->Altered_Solubility Modified_Distribution Modified Distribution Altered_Lipophilicity->Modified_Distribution Longer_Half_Life Longer Half-Life Increased_Metabolic_Stability->Longer_Half_Life

Effects of Fluorination in Drug Design

G Experimental Workflow for Compound Comparison Start Start Compound_Synthesis Synthesize Fluorinated and Non-fluorinated Analogs Start->Compound_Synthesis Physicochemical_Characterization Physicochemical Characterization (pKa, logP) Compound_Synthesis->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis and Structure-Activity Relationship Physicochemical_Characterization->Data_Analysis Metabolic_Stability_Assay Metabolic Stability Assay (Microsomes) In_Vitro_Screening->Metabolic_Stability_Assay Binding_Assay Target Binding Assay (e.g., COX-2 Inhibition) In_Vitro_Screening->Binding_Assay Metabolic_Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

Compound Comparison Workflow

G Simplified COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Derivative (e.g., Celecoxib) Fluorinated_Benzoic_Acid->COX2 Inhibits

COX-2 Inhibition Pathway

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-Amino-4-fluoro-5-methoxybenzoic acid is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this halogenated aromatic compound.

The primary and most crucial step for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. This ensures that the chemical is managed in a way that is safe and compliant with all relevant regulations.

Safety and Handling First: A Quantitative Overview

Proper handling is paramount to ensure safety during the disposal process. The following table summarizes key safety data and personal protective equipment (PPE) required when handling this compound.

ParameterInformationSource
Signal Word Warning[1][2][3]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields/Safety glasses, Chemical-resistant gloves, Protective clothing/Lab coat.[3][4][5][6]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[3]
Spill Response Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[1][3]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound, from initial preparation to final collection by a certified waste management service.

  • Personal Protective Equipment (PPE) and Preparation : Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including a dust mask, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3] All handling of the chemical should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][5][7]

  • Waste Segregation and Containment :

    • Halogenated Waste : As this compound is a halogenated organic compound, it must be collected separately from non-halogenated waste.[4][5][7]

    • Container Selection : Use a designated, chemically compatible, and properly sealed container for waste collection.[8][9] High-density polyethylene (HDPE) or glass containers with a secure screw-top lid are recommended.[9]

    • Solid Waste : For solid waste, carefully sweep up the material and place it into the designated "Halogenated Organic Waste" container.[4][5] Avoid actions that could generate dust.[1][3]

    • Contaminated Materials : Any materials used to clean up spills, such as absorbent pads, as well as contaminated glassware rinsate (e.g., from acetone rinsing), should also be collected as hazardous waste in the same container.[7][10]

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[7][8][9] Do not use abbreviations.[9]

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][11] This area should be away from incompatible materials.[9]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[3][7]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.[9][10]

Important Considerations :

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its solutions be disposed of in the sewer system.[3][10]

  • No Evaporation : Do not dispose of this chemical by evaporation in a fume hood or biosafety cabinet.[10][11]

  • Waste Minimization : Whenever possible, practice waste minimization by ordering only the required amount of the chemical and reducing the scale of experiments.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Need to Dispose of This compound B Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat - Dust Mask A->B C Is the waste solid? B->C D Carefully sweep solid into a designated Halogenated Waste container. C->D Yes E Is the waste a solution or rinsate? C->E No G Securely seal the waste container. D->G F Collect liquid in a designated Halogenated Liquid Waste container. E->F Yes L Consult SDS and institutional guidelines. E->L No F->G H Label container with: - 'Hazardous Waste' - Full Chemical Name - Date G->H I Store in designated Satellite Accumulation Area. H->I J Contact EHS or licensed waste disposal company for pickup. I->J K End: Proper Disposal J->K

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Amino-4-fluoro-5-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage: May cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]

  • Harmful if Swallowed: Similar compounds are harmful if ingested.[2]

Due to the lack of specific toxicological data, this compound should be handled with care, assuming it is hazardous.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Recommended Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[5][6]Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] Provides a barrier against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7]Inspect gloves for integrity before each use.[5] Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[5]
Body Protection Laboratory coat, fully buttoned.[5] Consider a chemical-resistant apron or coveralls for larger quantities.[6]Long-sleeved to cover as much skin as possible.[5] Avoid polyester or acrylic fabrics.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5]A respirator may be necessary if dust or aerosols are generated and cannot be controlled at the source.[5]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8] Keep the container tightly closed when not in use.[1][9]

Handling Procedures
  • Preparation: Work in a designated area, such as a chemical fume hood, to minimize exposure.[10] Ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Handle as a solid to avoid generating dust. If weighing, do so in a fume hood or a ventilated balance enclosure. Avoid creating dust clouds.

  • Reactions: When using in reactions, add the compound slowly to the reaction mixture.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4][9] Do not eat, drink, or smoke in the laboratory.[8]

Spill Management
  • Minor Spills:

    • Ensure adequate ventilation.[4]

    • Wearing appropriate PPE, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[4][8]

    • Avoid generating dust.[2][8]

    • Clean the spill area with a damp cloth and place all cleanup materials into the waste container.[8]

  • Major Spills:

    • Evacuate the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal
  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed container.[10][11]

  • Labeling: Label the waste container with the full chemical name and relevant hazard warnings.[10][11]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal company.[2][10] Do not dispose of it down the drain or in the regular trash.[2][11]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste.[11]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon emergency_spill Spill Occurs handle_transfer->emergency_spill cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_response Follow Spill Protocol emergency_spill->emergency_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.